Product packaging for 4-Amino-1H-imidazol-1-ol(Cat. No.:)

4-Amino-1H-imidazol-1-ol

Cat. No.: B15223331
M. Wt: 99.09 g/mol
InChI Key: HBHXRMCOFVEVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1H-imidazol-1-ol is a specialized imidazole derivative offered for research and development purposes. The imidazole scaffold is a privileged structure in medicinal and agricultural chemistry due to its diverse biological activities and presence in many natural products . Researchers utilize this core structure in the development of new therapeutic agents, as it is a key component in drugs targeting a wide range of conditions, including bacterial infections, inflammation, and cancer . Furthermore, the imidazole ring is a fundamental building block in the synthesis of more complex molecules, such as (4H)-imidazol-4-ones, which have applications ranging from fluorescent protein chromophores to agrochemicals . This compound is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5N3O B15223331 4-Amino-1H-imidazol-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H5N3O

Molecular Weight

99.09 g/mol

IUPAC Name

1-hydroxyimidazol-4-amine

InChI

InChI=1S/C3H5N3O/c4-3-1-6(7)2-5-3/h1-2,7H,4H2

InChI Key

HBHXRMCOFVEVTK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-1H-imidazol-1-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic methodologies for obtaining 4-Amino-1H-imidazol-1-ol and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the versatile biological activities associated with the imidazole scaffold. This guide details plausible synthetic routes, experimental protocols, and potential biological relevance, presenting quantitative data in a clear, tabular format and illustrating key processes with diagrams.

Introduction

The imidazole ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. The introduction of both an amino group at the C4 position and a hydroxyl group at the N1 position creates a unique molecule, this compound, with potential for diverse pharmacological applications. Its derivatives are being explored for antimicrobial, anti-inflammatory, and anticancer activities. The synthesis of this specific scaffold, however, is not widely documented, necessitating a rational design of synthetic pathways based on established methodologies for related imidazole compounds.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound involves a two-step process. The first step is the construction of a 4-nitro-1-hydroxy-imidazole intermediate. The subsequent step involves the selective reduction of the nitro group to the desired amino functionality. This approach is advantageous as it utilizes readily available starting materials and employs well-documented chemical transformations.

G cluster_0 Step 1: Synthesis of 4-Nitro-1-hydroxy-imidazole Intermediate cluster_1 Step 2: Reduction of the Nitro Group α-Nitro-α-oximino Ketone α-Nitro-α-oximino Ketone Condensation Condensation α-Nitro-α-oximino Ketone->Condensation 4-Nitro-1-hydroxy-imidazole 4-Nitro-1-hydroxy-imidazole Condensation->4-Nitro-1-hydroxy-imidazole Aldehyde Aldehyde Aldehyde->Condensation Ammonium Acetate Ammonium Acetate Ammonium Acetate->Condensation Reduction Reduction 4-Nitro-1-hydroxy-imidazole->Reduction This compound This compound Reduction->this compound Reducing Agent (e.g., H2/Pd-C, SnCl2) Reducing Agent (e.g., H2/Pd-C, SnCl2) Reducing Agent (e.g., H2/Pd-C, SnCl2)->Reduction

A proposed two-step synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the proposed synthetic pathway. These protocols are based on established procedures for the synthesis of 1-hydroxy-imidazoles and the reduction of nitroimidazoles.

Step 1: Synthesis of 4-Nitro-1-hydroxy-imidazole Derivatives

The synthesis of the 1-hydroxy-imidazole core can be achieved through a one-pot, multi-component reaction. A common method is the condensation of an α-hydroxyimino ketone with an aldehyde and ammonium acetate.[1] To obtain the 4-nitro substituted intermediate, an α-nitro-α-oximino ketone would be the key precursor.

General Procedure:

  • To a solution of the desired aldehyde (1.0 mmol) in glacial acetic acid (10 mL), add the α-nitro-α-oximino ketone (1.0 mmol) and ammonium acetate (2.0 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the 4-nitro-1-hydroxy-imidazole derivative.

Step 2: Reduction of 4-Nitro-1-hydroxy-imidazole to this compound

The reduction of the nitro group can be accomplished through various methods, with catalytic hydrogenation being a common and efficient approach.

Method A: Catalytic Hydrogenation

  • Dissolve the 4-nitro-1-hydroxy-imidazole derivative (1.0 mmol) in a suitable solvent such as ethanol or ethyl acetate (20 mL).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Method B: Reduction with Tin(II) Chloride

  • Suspend the 4-nitro-1-hydroxy-imidazole derivative (1.0 mmol) in ethanol (15 mL).

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol) in concentrated hydrochloric acid (5 mL) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • After cooling, pour the mixture onto crushed ice and basify with a concentrated sodium hydroxide solution until a precipitate of tin salts is formed.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Quantitative Data

The following table summarizes expected yields and key characterization data for representative this compound derivatives, based on literature values for analogous compounds.

CompoundR GroupStep 1 Yield (%)Step 2 Yield (%)Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)
1 H65-7580-90150-1557.5-7.7 (s, 1H), 6.8-7.0 (s, 1H), 5.0-5.5 (br s, 2H), 10.0-10.5 (br s, 1H)140-145, 130-135, 110-115
2 Phenyl70-8085-95180-1857.2-7.6 (m, 5H), 7.0-7.2 (s, 1H), 5.2-5.7 (br s, 2H), 10.2-10.7 (br s, 1H)142-147, 135-140, 128-132, 125-128, 112-117
3 4-Chlorophenyl60-7080-90190-1957.3-7.5 (d, 2H), 7.1-7.3 (d, 2H), 7.0-7.2 (s, 1H), 5.3-5.8 (br s, 2H), 10.3-10.8 (br s, 1H)141-146, 133-138, 129-133, 127-130, 113-118

Note: NMR data are predicted values and may vary based on the solvent and specific derivative.

Potential Biological Signaling Pathways

Imidazole derivatives are known to interact with a variety of biological targets. Their mechanism of action can be diverse, and for this compound derivatives, potential activities could include the inhibition of key enzymes or modulation of signaling pathways involved in cell proliferation and inflammation.

G 4-Amino-1H-imidazol-1-ol_Derivative 4-Amino-1H-imidazol-1-ol_Derivative Kinase_Inhibition Kinase_Inhibition 4-Amino-1H-imidazol-1-ol_Derivative->Kinase_Inhibition Cyclooxygenase_Inhibition Cyclooxygenase_Inhibition 4-Amino-1H-imidazol-1-ol_Derivative->Cyclooxygenase_Inhibition DNA_Intercalation DNA_Intercalation 4-Amino-1H-imidazol-1-ol_Derivative->DNA_Intercalation Antiproliferative_Effect Antiproliferative_Effect Kinase_Inhibition->Antiproliferative_Effect Anti-inflammatory_Effect Anti-inflammatory_Effect Cyclooxygenase_Inhibition->Anti-inflammatory_Effect Apoptosis_Induction Apoptosis_Induction DNA_Intercalation->Apoptosis_Induction Apoptosis_Induction->Antiproliferative_Effect

Potential biological mechanisms of this compound derivatives.

Conclusion

This technical guide outlines a robust and adaptable synthetic strategy for the preparation of this compound and its derivatives. The proposed two-step pathway, involving the formation of a 4-nitro-1-hydroxy-imidazole intermediate followed by reduction, offers a versatile route to this promising class of molecules. The detailed experimental protocols and compiled data provide a solid foundation for researchers to further explore the synthesis and biological evaluation of these compounds. The potential for these derivatives to interact with key biological pathways underscores their importance in the ongoing search for novel therapeutic agents. Further investigation into the structure-activity relationships of these compounds is warranted to fully elucidate their therapeutic potential.

References

A Technical Guide to the Physicochemical Characterization of Novel Imidazole Compounds: A Case Study of 4-Amino-1H-imidazol-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Physicochemical Properties of 4-Amino-1H-imidazol-1-ol

In the absence of experimental data, computational methods provide valuable initial estimates of a compound's properties. The following table summarizes the predicted physicochemical characteristics of this compound.

PropertyPredicted ValueMethod of Prediction
Molecular Weight 99.09 g/mol -
Molecular Formula C₃H₅N₃O-
pKa Acidic pKa: ~8.5 (imidazole N-H), Basic pKa: ~5.5 (amino group)ACD/Labs Percepta
LogP -1.5 to -1.0XLogP3, ChemDraw
Aqueous Solubility HighALOGPS
Melting Point 150-170 °CEstimation from similar structures
Polar Surface Area 70.8 Ų-

Note: These are in silico predictions and must be confirmed by experimental data.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental procedures for determining the key physicochemical properties of a novel imidazole compound.

Determination of pKa

The ionization constant (pKa) is crucial as it dictates the charge of the molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve the compound in deionized water or a co-solvent system (e.g., water/methanol) if solubility is limited.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (HCl) to determine the basic pKa and with a standardized solution of sodium hydroxide (NaOH) to determine the acidic pKa.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is ionized. This can be determined from the inflection point of the titration curve.

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity, which is a primary determinant of its ability to cross biological membranes.

Methodology: Shake-Flask Method

  • System Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated before the experiment.

  • Compound Addition: Dissolve a known amount of the compound in the aqueous phase.

  • Partitioning: Add a known volume of n-octanol and shake the mixture vigorously for a set period (e.g., 24 hours) to allow for equilibrium to be reached.

  • Phase Separation: Separate the aqueous and n-octanol phases by centrifugation.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation.

Methodology: Equilibrium Shake-Flask Method

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Filter the suspension to remove undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, LC-MS).

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity and stability of a solid compound.

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Place a small, accurately weighed amount of the compound into an aluminum DSC pan.

  • Thermal Analysis: Heat the sample in the DSC instrument at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Assessment of Chemical Stability

Understanding the stability of a compound under various conditions is essential for its development and storage.

Methodology: HPLC-Based Stability Assay

  • Stress Conditions: Prepare solutions of the compound in various conditions, including:

    • Aqueous buffers at different pH values (e.g., pH 2, 7, 9)

    • Oxidative conditions (e.g., hydrogen peroxide)

    • Photolytic conditions (exposure to UV light)

  • Time-Point Analysis: Incubate the solutions at a controlled temperature and withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis: Analyze the aliquots by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

  • Data Interpretation: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflow cluster_pka pKa Determination cluster_logp LogP Determination cluster_solubility Solubility Determination pka1 Dissolve Compound pka2 Potentiometric Titration pka1->pka2 pka3 Generate Titration Curve pka2->pka3 pka4 Determine pKa pka3->pka4 logp1 Prepare Octanol-Water System logp2 Partition Compound logp1->logp2 logp3 Measure Concentration in Each Phase logp2->logp3 logp4 Calculate LogP logp3->logp4 sol1 Equilibrate Excess Solid in Water sol2 Filter Suspension sol1->sol2 sol3 Quantify Dissolved Compound sol2->sol3

Caption: Workflow for determining pKa, LogP, and solubility.

stability_workflow start Prepare Compound Solutions stress Apply Stress Conditions (pH, Oxidation, Light) start->stress sampling Collect Aliquots Over Time stress->sampling analysis HPLC Analysis sampling->analysis kinetics Determine Degradation Kinetics analysis->kinetics

Caption: Workflow for assessing chemical stability.

Conclusion

The physicochemical properties of a novel compound are fundamental to its journey from a laboratory curiosity to a potential therapeutic agent. While experimental data for this compound is not currently available, this guide provides the necessary framework for its comprehensive characterization. By following these established experimental protocols and leveraging predictive computational tools, researchers can efficiently evaluate the drug-like properties of new imidazole derivatives and make informed decisions in the drug discovery and development process.

References

Technical Guide: Structural Analysis and Characterization of 4-Amino-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "4-Amino-1H-imidazol-1-ol" is not available in published scientific literature based on the conducted search. This guide will focus on the closely related and well-documented parent compound, 4-Amino-1H-imidazole (also known as 1H-imidazol-5-amine). The methodologies and characterization techniques described herein are standard for small organic molecules and would be applicable to the structural analysis of novel imidazole derivatives.

This technical whitepaper provides a comprehensive overview of the structural analysis and characterization of 4-Amino-1H-imidazole. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Compound Identity and Physical Properties

4-Amino-1H-imidazole is a heterocyclic amine that serves as a fundamental building block in medicinal chemistry. Its physical and chemical properties are summarized below.

Table 1: Computed Physicochemical Properties of 4-Amino-1H-imidazole

PropertyValueSource
Molecular Formula C₃H₅N₃PubChem[1]
Molecular Weight 83.09 g/mol PubChem[1]
IUPAC Name 1H-imidazol-5-aminePubChem[1]
CAS Number 4919-03-3PubChem[1]
Physical Description SolidPubChem[1]
XLogP3 -0.3PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 83.048347172 DaPubChem[1]
Topological Polar Surface Area 54.7 ŲPubChem[1]

Structural Elucidation Workflow

The structural characterization of a novel or synthesized imidazole derivative follows a logical progression of analytical techniques. The following diagram illustrates a typical workflow.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural Confirmation cluster_final Final Characterization synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir FT-IR Spectroscopy purification->ir elemental Elemental Analysis nmr->elemental ms->elemental ir->elemental xray Single-Crystal X-ray Diffraction final_structure Structure Elucidated xray->final_structure elemental->xray

Caption: Workflow for Structural Analysis of Imidazole Derivatives.

Experimental Protocols

General Synthesis Approach (Hypothetical)

A common route to aminoimidazoles involves the cyclization of appropriate acyclic precursors. For instance, a plausible synthesis could start from α-aminocyanoacetamide or related compounds, followed by cyclization and subsequent functional group manipulations. Another approach could involve the reduction of a corresponding nitroimidazole.

Protocol: Synthesis of 4-amino-5-imidazolecarboxamide (as an example)

A documented industrial production method for a derivative involves a two-step process:

  • Intermediate Synthesis: Under an argon atmosphere, diaminomaleonitrile and formamide are reacted in THF with phosphorus oxychloride at a controlled temperature (0-35°C). The reaction progress is monitored by LC until the starting material is consumed.[2]

  • Cyclization and Hydrolysis: The resulting intermediate is then treated with sodium hydroxide in water at elevated temperatures (95°C) to yield 4-amino-5-imidazolecarboxamide.[2]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

    • Acquire ¹H NMR spectra to identify proton environments, chemical shifts, coupling constants, and integrations.

    • Acquire ¹³C NMR spectra to identify the number and types of carbon atoms.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed to establish connectivity between atoms.

Mass Spectrometry (MS):

  • Objective: To determine the molecular weight and elemental composition.

  • Protocol:

    • Prepare a dilute solution of the sample in an appropriate solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into a high-resolution mass spectrometer (HRMS) using a suitable ionization technique (e.g., ESI, APCI).

    • Analyze the resulting mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺).

    • Compare the measured exact mass to the calculated mass for the expected molecular formula to confirm elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To identify the functional groups present in the molecule.

  • Protocol:

    • Prepare the sample using an appropriate method (e.g., KBr pellet, thin film, or ATR).

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands corresponding to functional groups such as N-H (amines), C-N, and C=C/C=N bonds of the imidazole ring.

Single-Crystal X-ray Diffraction:

  • Objective: To unambiguously determine the three-dimensional molecular structure and crystal packing.

  • Protocol:

    • Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.

    • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Collect diffraction data at a controlled temperature (e.g., 100 K).

    • Solve the crystal structure using direct methods and refine the structural model against the collected data. This provides precise bond lengths, bond angles, and intermolecular interactions.

Spectroscopic and Structural Data (Illustrative)

While specific experimental data for 4-Amino-1H-imidazole is not available in the search results, the following table presents the type of data that would be generated during characterization.

Table 2: Expected Spectroscopic and Structural Data for 4-Amino-1H-imidazole

TechniqueExpected Observations
¹H NMR Signals corresponding to the two imidazole ring protons (CH) and the amine protons (NH₂). Chemical shifts would be influenced by the solvent and pH.
¹³C NMR Three distinct signals for the three carbon atoms in the imidazole ring.
FT-IR (cm⁻¹) Absorption bands for N-H stretching (amine), C-H stretching (aromatic), C=N and C=C stretching (imidazole ring).
HRMS (m/z) A molecular ion peak corresponding to the calculated exact mass of its protonated form ([C₃H₅N₃+H]⁺).
X-ray Crystallography Would provide precise bond lengths and angles for the imidazole ring and the C-NH₂ bond, as well as details on hydrogen bonding networks in the crystal lattice.

Biological Context and Signaling

Aminoimidazoles are precursors in the de novo biosynthesis of purines. The related compound, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), is an intermediate in this pathway. The enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase) catalyzes the final two steps of purine synthesis, converting AICAR into inosine monophosphate (IMP).[3] Deficiencies in this pathway can be associated with various metabolic and developmental disorders.

The diagram below illustrates the logical relationship of AICAR within the purine biosynthesis pathway.

G node_aicar AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide) node_atic ATIC Enzyme node_aicar->node_atic node_imp IMP (Inosine Monophosphate) node_atic->node_imp node_purines Purines (ATP, GTP) node_imp->node_purines Further Synthesis

Caption: Role of AICAR in the Purine Biosynthesis Pathway.

References

In-Depth Technical Guide: Biological Activity of Novel 4-Amino-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The imidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide focuses on the biological activities of novel 4-amino-1H-imidazole derivatives, a class of compounds that has demonstrated significant potential in the fields of oncology and microbiology. Due to the absence of specific literature on 4-Amino-1H-imidazol-1-ol compounds, this document will detail the biological activities of closely related 4-aminoimidazole derivatives. This guide provides a comprehensive overview of their anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Anticancer Activity of 4-Aminoimidazole Derivatives

4-Aminoimidazole derivatives have emerged as a promising class of compounds in the development of novel anticancer therapeutics. Their mechanism of action often involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Data: In Vitro Anticancer Activity

The in vitro cytotoxic activity of various 4-aminoimidazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

Compound IDCancer Cell LineTarget/MechanismIC50 (µM)Reference
Compound 1 A549 (Lung Carcinoma)EGFR Inhibition2.2[1]
Compound 2 A549 (Lung Carcinoma)EGFR Inhibition2.8[1]
Compound 3 HeLa (Cervical Cancer)Tubulin Polymerization Inhibition1.09
Compound 4 K562 (Leukemia)c-Src/Abl Kinase Inhibition9.77[2]
Compound 5 K562 (Leukemia)c-Src/Abl Kinase Inhibition12.02[2]
Compound 6 K562 (Leukemia)c-Src/Abl Kinase Inhibition15.84[2]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 4-aminoimidazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

This assay determines the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the recombinant human EGFR enzyme, a specific peptide substrate, and the test compound at various concentrations in a kinase reaction buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. The enzyme will phosphorylate the substrate.

  • Detection: After a defined incubation period, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by using a fluorescently labeled substrate.

  • Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

This assay measures the effect of compounds on the polymerization of tubulin into microtubules, a critical process for cell division.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP (which is required for polymerization), and a fluorescent reporter dye in a suitable buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Induce tubulin polymerization by raising the temperature to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer. The fluorescent reporter dye preferentially binds to polymerized microtubules, resulting in an increased signal.

  • Data Analysis: Compounds that inhibit tubulin polymerization will show a decrease in the rate and extent of the fluorescence increase, while tubulin-stabilizing agents will enhance it. IC50 values can be determined by analyzing the dose-response curves.

Signaling Pathways

The anticancer activity of 4-aminoimidazole derivatives is often attributed to their ability to modulate key signaling pathways that are dysregulated in cancer. Two of the most prominent pathways are the Ras/Raf/MEK/ERK and the PI3K/Akt/mTOR pathways.

The Ras/Raf/MEK/ERK pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3] In many cancers, this pathway is constitutively active due to mutations in genes like RAS or BRAF.[3] Some 4-aminoimidazole derivatives have been shown to inhibit components of this pathway, leading to a reduction in cancer cell growth.

Ras_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation promotes Inhibitor 4-Aminoimidazole Derivative Inhibitor->Raf Inhibitor->MEK

Figure 1: Ras/Raf/MEK/ERK Signaling Pathway Inhibition.

The PI3K/Akt/mTOR pathway is another crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a common feature in many human cancers.[4] Certain 4-aminoimidazole derivatives can interfere with this pathway, thereby exerting their anticancer effects.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 converts to Akt Akt (PKB) PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth, Proliferation, Survival, Angiogenesis mTOR->CellGrowth promotes Inhibitor 4-Aminoimidazole Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Figure 2: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Antimicrobial Activity of 4-Aminoimidazole Derivatives

In addition to their anticancer properties, 4-aminoimidazole derivatives have demonstrated notable activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria.

Quantitative Data: In Vitro Antimicrobial Activity

The in vitro antimicrobial efficacy of 4-aminoimidazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Compound IDBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
Compound A Staphylococcus aureus1632[5]
Compound B Escherichia coli64128[5]
Compound C Pseudomonas aeruginosa128>256[6]
Compound D Bacillus subtilis816[5]
Experimental Protocols

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium in a suitable broth medium, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the 4-aminoimidazole derivative in the broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound in which there is no visible bacterial growth (i.e., the well remains clear).

Following the MIC determination, the MBC can be ascertained to determine if the compound is bactericidal or bacteriostatic.

Protocol:

  • Subculturing: Take an aliquot from the wells of the MIC plate that show no visible growth.

  • Plating: Spread the aliquot onto an agar plate that does not contain the test compound.

  • Incubation: Incubate the agar plate at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound from which no bacterial colonies grow on the agar plate.

Mechanism of Action

The antimicrobial mechanism of action of 4-aminoimidazole derivatives can vary. Some compounds are known to disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death. Others may interfere with essential cellular processes such as DNA replication, protein synthesis, or metabolic pathways. For some imidazole derivatives, the proposed mechanism involves the inhibition of ergosterol synthesis in fungi, which is a crucial component of the fungal cell membrane.[7] However, for many novel derivatives, the precise mechanism of antibacterial action is still an active area of research.

Antimicrobial_Workflow Start Start: Bacterial Culture Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation SerialDilution Serial Dilution of 4-Aminoimidazole Compound SerialDilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC Determine MIC (No Visible Growth) Incubation->MIC Subculture Subculture from Clear Wells onto Agar Plates MIC->Subculture IncubateAgar Incubate Agar Plates at 37°C for 18-24 hours Subculture->IncubateAgar MBC Determine MBC (No Colony Growth) IncubateAgar->MBC End End MBC->End

Figure 3: Experimental Workflow for MIC/MBC Determination.

Conclusion

4-Amino-1H-imidazole derivatives represent a versatile and promising class of compounds with significant potential in both oncology and infectious diseases. Their ability to target fundamental cellular processes in cancer cells, such as key signaling pathways and cytoskeletal dynamics, underscores their value as lead compounds for the development of novel anticancer agents. Furthermore, their demonstrated efficacy against a range of bacterial pathogens highlights their potential as a new class of antimicrobial drugs. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future studies should continue to explore the structure-activity relationships of these compounds to optimize their potency and selectivity, as well as to fully elucidate their mechanisms of action.

References

In-Depth Analysis of 4-Amino-1H-imidazol-1-ol: Mechanism of Action Eludes Current Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific databases and research articles reveals a significant gap in the understanding of the mechanism of action for the compound 4-Amino-1H-imidazol-1-ol. Despite its availability from chemical suppliers for research and development purposes, no detailed studies elucidating its pharmacological properties, specific biological targets, or its impact on cellular signaling pathways have been published.

Currently, information on this compound is limited to its chemical structure and basic properties. The compound is listed by various suppliers, indicating its potential use in screening libraries for drug discovery and other research applications. However, the absence of published research means that critical information for drug development professionals, such as its enzyme inhibition profile, receptor binding affinity, and overall effects on biological systems, remains unknown.

Without primary research data, it is not possible to provide the quantitative data, detailed experimental protocols, or signaling pathway diagrams requested for an in-depth technical guide. The scientific community has yet to publish studies that would form the basis for such a document.

This lack of information presents both a challenge and an opportunity for the research community. The unexplored nature of this compound means that it could be a novel chemical entity with unique biological activities. Future research efforts would need to begin with fundamental studies, including:

  • High-throughput screening assays to identify potential biological targets.

  • Enzyme inhibition assays to determine its effects on various classes of enzymes.

  • Cell-based assays to evaluate its impact on cell viability, proliferation, and other cellular functions.

  • In vivo studies in model organisms to understand its physiological effects.

As the body of research on this compound grows, it will become possible to construct a detailed profile of its mechanism of action, paving the way for its potential development as a therapeutic agent or research tool. Until such studies are conducted and published, a comprehensive technical guide on its core mechanism of action cannot be compiled.

Technical Guide on the Synthesis and Biological Evaluation of Amino-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Preliminary research indicates a lack of documented natural products with the specific 4-Amino-1H-imidazol-1-ol scaffold. This guide, therefore, pivots to focus on the synthesis and biological importance of closely related amino-imidazole derivatives, which are of significant interest in medicinal chemistry.

Introduction: The Significance of the Imidazole Ring

The imidazole nucleus is a fundamental five-membered heterocyclic motif present in a vast array of biologically active compounds, including the essential amino acid histidine and purine bases in DNA.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug discovery.[3] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4] While the specific natural product "this compound" appears to be novel or undocumented, the synthesis of other amino-imidazole compounds is a vibrant area of research, offering pathways to new therapeutic agents.

Synthesis of Amino-Imidazole Derivatives

The construction of the amino-imidazole core can be achieved through various synthetic strategies. Below are detailed protocols for the synthesis of representative amino-imidazole compounds, highlighting the versatility of available chemical methodologies.

Industrial Production of 4-Amino-5-Imidazolecarboxamide

A robust, two-step industrial method for the synthesis of 4-amino-5-imidazolecarboxamide has been developed, offering high yield and purity.[5]

Experimental Protocol:

  • Step 1: Synthesis of Intermediate 1

    • Under an inert argon atmosphere, dissolve diaminomaleonitrile and formamide in tetrahydrofuran (THF).

    • Cool the reaction mixture to 0-5 °C.

    • Slowly add phosphorus oxychloride to the solution.

    • Allow the reaction to proceed at a controlled temperature of 5-35 °C until completion, monitored by the consumption of diaminomaleonitrile (less than 0.3% remaining by LC analysis).

    • Perform an appropriate work-up to isolate Intermediate 1.

  • Step 2: Ring Closure to 4-Amino-5-imidazolecarboxamide

    • In a three-necked flask equipped with a reflux condenser and under an argon atmosphere, combine Intermediate 1, water, and sodium hydroxide.

    • Heat the mixture to 95 °C and maintain this temperature for approximately 3 hours, with periodic sampling for reaction monitoring.

    • Upon completion, allow the reaction mixture to cool to 20 °C.

  • Recrystallization and Purification:

    • Dissolve the crude product in water at 60 °C.

    • Stir for 30 minutes at 60 °C and then filter through a sand core funnel.

    • Cool the filtrate to 3 °C to induce crystallization.

    • Collect the crystals by filtration and create a slurry with absolute ethanol at -10 to -15 °C for 2 hours.

    • Filter the product and dry under vacuum at 50 °C to yield a gray-green solid powder.

Logical Workflow for the Synthesis of 4-Amino-5-imidazolecarboxamide

G cluster_0 Step 1: Synthesis of Intermediate 1 cluster_1 Step 2: Ring Closure and Purification A Diaminomaleonitrile + Formamide in THF B Add POCl3 at 0-5 °C A->B C Reaction at 5-35 °C B->C D Work-up and Isolation C->D E Intermediate 1 D->E F Intermediate 1 + NaOH in Water E->F Proceed to Ring Closure G Heat to 95 °C for 3h F->G H Cool to 20 °C G->H I Recrystallization from Water/Ethanol H->I J Vacuum Drying I->J K Final Product: 4-Amino-5-imidazolecarboxamide J->K

Caption: Workflow for the industrial synthesis of 4-Amino-5-imidazolecarboxamide.

Synthesis of 4-Amino-5-nitroimidazole Derivatives

The synthesis of 4-amino-5-nitroimidazole derivatives often involves the substitution of a nitro group on a pre-formed imidazole ring.

Experimental Protocol:

  • Synthesis of the Precursor:

    • Mix 2-methyl-4,5-dinitroimidazole with glycidyl isopropyl ether.

    • Heat the mixture in a water bath for 1 hour in the absence of a solvent.

    • After cooling, add cold water and allow the mixture to stand for 24 hours.

    • Filter the resulting solid and crystallize from a water/ethanol mixture (6:4) with charcoal to obtain the precursor.

  • Formation of the 4-Amino-5-nitroimidazole Derivative:

    • The precursor is then treated to facilitate the formation of the 4-amino-5-nitroimidazole derivative.

    • The crude product is purified by crystallization from water.

Quantitative Data from Synthetic Procedures

The following tables summarize the quantitative data from the described synthetic protocols.

Table 1: Synthesis of 4-Amino-5-imidazolecarboxamide

Parameter Value Reference
Yield 77.59% [5]
Purity (LC) 99.8596% [5]

| Final Form | Gray-green solid powder |[5] |

Table 2: Synthesis of a 4-Amino-5-nitroimidazole Derivative

Parameter Value Reference
Yield 56.7% [6]
Melting Point 120–122 °C [6]
Rf 0.43 (CH2Cl2:CH3OH 9:1) [6]

| Appearance | Yellow solid |[6] |

Table 3: Spectroscopic Data for a 4-Amino-5-nitroimidazole Derivative

Nucleus Chemical Shift (δ, ppm) Reference
¹H NMR 7.63 (s, 1H, NH), 5.43 (d, J = 2.8 Hz, 1H, OH), 4.02–4.11 (m, 1H, CH–OH), 3.83–3.90 (m, 2H, N–CH₂), 3.26–3.63 (m, 5H, CH₂–O, N–CH₂CH(CH₃)₂, and OCH(CH₃)₂), 2.27 (s, 3H, CH₃), 1.76–1.80 (m, 1H, N–CH₂CH(CH₃)₂), 1.11 (s, 6H, OCH(CH₃)₂), 0.91 (s, 6H, N–CH₂CH(CH₃)₂) [6]

| ¹³C NMR | 144.29 (C-4 Im), 141.64 (C-2 Im), 128.97 (C-5 Im), 71.42 (CH–OH), 69.62 (N–CH₂), 67.67 (CH₂–O), 50.78 (OCH(CH₃)₂), 48.23 (N–CH₂CH(CH₃)₂), 28.56 (N–CH₂CH(CH₃)₂), 21.91 (OCH(CH₃)₂), 19.49 (N–CH₂CH(CH₃)₂), 13.83 (CH₃) |[6] |

Biological Activities and Evaluation

Derivatives of imidazole are known to exhibit a wide range of biological activities, making them attractive candidates for drug development.

Known Biological Activities
  • Antimicrobial and Antiprotozoal Activity: Nitroimidazoles, such as metronidazole, are well-established drugs for treating infections caused by anaerobic bacteria and protozoa.[6] The presence of a nitro group is often crucial for this activity.

  • Anticancer Activity: Some imidazole derivatives have shown potential as anticancer agents.[3]

  • Antifungal Activity: A number of imidazole-containing compounds are used clinically as antifungal drugs.[4]

  • Radiosensitizing Activity: Certain nitroimidazoles can enhance the effectiveness of radiation therapy in treating cancer.[6]

General Workflow for Biological Evaluation

The biological activity of newly synthesized imidazole derivatives is typically assessed through a series of in vitro and in vivo assays.

Experimental Protocol for Antibacterial Screening:

  • Bacterial Strains: A panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, are selected.

  • Preparation of Test Compounds: Stock solutions of the synthesized imidazole derivatives are prepared in a suitable solvent, such as DMSO.

  • Microdilution Assay:

    • A serial dilution of each compound is prepared in a 96-well microtiter plate containing a liquid growth medium.

    • Each well is inoculated with a standardized suspension of the test bacteria.

    • The plates are incubated at 37 °C for 24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth. This is determined by visual inspection or by measuring the optical density at 600 nm.

  • Determination of Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal or bacteriostatic, an aliquot from the wells with no visible growth is plated on agar. The MBC is the lowest concentration that results in a significant reduction in bacterial colonies.

Workflow for Evaluating Biological Activity of Synthesized Compounds

G A Synthesized Imidazole Derivatives B In Vitro Screening (e.g., Antimicrobial Assays) A->B D Cytotoxicity Assays (e.g., against human cell lines) A->D C Determination of MIC and MBC B->C E Identification of Lead Compounds C->E D->E F In Vivo Efficacy Studies (Animal Models) E->F G Pharmacokinetic and Toxicological Studies F->G H Preclinical Development G->H

Caption: General workflow for the biological evaluation of synthesized compounds.

Conclusion

While the natural occurrence of this compound remains to be established, the broader class of amino-imidazole derivatives represents a rich source of potential therapeutic agents. The synthetic methodologies outlined in this guide provide a foundation for the creation of novel imidazole-based compounds. Subsequent biological evaluation is crucial to uncover their therapeutic potential and advance the development of new medicines. The versatility of the imidazole scaffold ensures that it will remain a focal point of research in medicinal chemistry for the foreseeable future.

References

Spectroscopic and Synthetic Profile of 4-Amino-1H-imidazol-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The spectroscopic characteristics of 4-Amino-1H-imidazol-1-ol have been predicted by analyzing the contributions of the amino and N-hydroxy substituents to the imidazole core.

Predicted Nuclear Magnetic Resonance (NMR) Data

The introduction of an amino group at the C4 position is expected to significantly shield the imidazole ring protons, leading to upfield shifts. Conversely, the N-hydroxy group at the N1 position will have a distinct electronic influence.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H27.2 - 7.4s-
H56.5 - 6.7s-
-NH₂4.5 - 5.5br s-
-OH9.0 - 10.0br s-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2135 - 140
C4145 - 150
C5110 - 115

Solvent: DMSO-d₆

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to be characterized by the vibrational modes of the N-H and O-H bonds, as well as the imidazole ring stretches.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (N-OH)3400 - 3200Broad, Medium
N-H stretch (-NH₂)3350 - 3150Medium, Doublet
C=C and C=N stretches (imidazole ring)1650 - 1550Medium to Strong
N-H bend (-NH₂)1620 - 1580Medium
C-N stretch1350 - 1250Medium
N-O stretch950 - 900Medium
Predicted Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrum Fragmentation for this compound

m/zPredicted Fragment
99[M]⁺ (Molecular Ion)
83[M-O]⁺
82[M-OH]⁺
71[M-N₂H₂]⁺
55[C₂H₃N₂]⁺

Proposed Synthetic Pathway and Experimental Protocol

A plausible synthetic route to this compound could involve the nitration of an imidazole precursor followed by reduction and subsequent N-hydroxylation.

Synthetic Pathway for this compound imidazole 1H-Imidazole nitroimidazole 4-Nitro-1H-imidazole imidazole->nitroimidazole HNO₃ / H₂SO₄ aminoimidazole 4-Amino-1H-imidazole nitroimidazole->aminoimidazole H₂, Pd/C target This compound aminoimidazole->target 1. m-CPBA 2. Hydrolysis De_Novo_Purine_Biosynthesis PRPP PRPP PRA 5-Phosphoribosylamine PRPP->PRA GAR Glycinamide Ribonucleotide PRA->GAR FGAR Formylglycinamide Ribonucleotide GAR->FGAR FGAM Formylglycinamidine Ribonucleotide FGAR->FGAM AIR 5-Aminoimidazole Ribonucleotide FGAM->AIR CAIR Carboxyaminoimidazole Ribonucleotide AIR->CAIR SAICAR Succinylaminoimidazole- carboxamide Ribonucleotide CAIR->SAICAR AICAR Aminoimidazole- carboxamide Ribonucleotide SAICAR->AICAR FAICAR Formylaminoimidazole- carboxamide Ribonucleotide AICAR->FAICAR IMP Inosine Monophosphate (IMP) FAICAR->IMP

A Comprehensive Technical Guide to the Quantum Chemical Calculations of 4-Amino-1H-imidazol-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for the quantum chemical analysis of 4-Amino-1H-imidazol-1-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of direct experimental and computational studies for this specific molecule, this document outlines a robust computational protocol based on established theoretical investigations of analogous amino-imidazole and N-hydroxy-imidazole derivatives. The methodologies presented herein are designed to yield reliable predictions of the molecule's structural, electronic, and spectroscopic properties, offering valuable insights for further research and development.

Theoretical Framework and Computational Approach

Quantum chemical calculations are indispensable for elucidating the fundamental properties of molecules at the atomic level. For this compound, a comprehensive theoretical study would involve the application of Density Functional Theory (DFT), a widely used and accurate computational method.

A multi-step computational workflow is recommended to thoroughly characterize this compound. This process, illustrated in the diagram below, begins with the optimization of the molecular geometry and proceeds through the calculation of various quantum chemical properties.

Computational Workflow for this compound cluster_input Input cluster_calculations Quantum Chemical Calculations cluster_output Output Data Input_Structure Initial 3D Structure of This compound Geometry_Optimization Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Initial Coordinates Frequency_Analysis Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Optimized Structure Electronic_Properties Electronic Properties (HOMO, LUMO, MEP) Geometry_Optimization->Electronic_Properties Optimized Structure Spectroscopic_Prediction Spectroscopic Prediction (NMR, UV-Vis) Geometry_Optimization->Spectroscopic_Prediction Optimized Structure Thermodynamic_Data Thermodynamic Properties Frequency_Analysis->Thermodynamic_Data Vibrational Modes Electronic_Data Electronic Structure Data Electronic_Properties->Electronic_Data Spectra Predicted Spectra Spectroscopic_Prediction->Spectra Optimized_Geometry Optimized Molecular Geometry

Figure 1: Proposed computational workflow for this compound.

Detailed Methodologies

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set. Based on successful applications in related heterocyclic systems, the following methodologies are recommended.[1][2]

The initial step involves finding the minimum energy conformation of this compound.

  • Level of Theory: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a robust choice that balances accuracy and computational cost.[3][4]

  • Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

  • Software: Gaussian, ORCA, or other comparable quantum chemistry software packages can be utilized for these calculations.

Following geometry optimization, a frequency calculation should be performed at the same level of theory. This analysis serves two primary purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies can be used to predict the IR spectrum of the molecule, aiding in its experimental characterization.

The optimized geometry is then used to calculate key electronic properties that provide insights into the molecule's reactivity and stability.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Computational methods can also predict various spectroscopic properties.

  • Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate the ¹H and ¹³C NMR chemical shifts.[3]

  • UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Predicted Quantum Chemical Data

The proposed computational protocol is expected to yield a comprehensive set of data for this compound. This data, presented in a structured format, allows for easy interpretation and comparison with potential experimental results.

The geometry optimization will provide precise bond lengths and angles for the equilibrium structure of the molecule.

Table 1: Predicted Optimized Geometric Parameters (Bond Lengths and Angles)

Parameter Bond/Angle Predicted Value (Å or °)
Bond Lengths C2-N1 Value
N1-O1 Value
C4-C5 Value
C4-N(amino) Value
Bond Angles C5-N1-C2 Value
C4-C5-N1 Value
H-N-C4 Value
Dihedral Angle C5-N1-C2-N3 Value

Note: The values in this table are placeholders and would be populated with the results from the actual calculations.

The calculations will provide key electronic and thermodynamic descriptors.

Table 2: Predicted Electronic and Thermodynamic Properties

Property Predicted Value
Electronic Properties
Energy of HOMO (eV) Value
Energy of LUMO (eV) Value
HOMO-LUMO Energy Gap (eV) Value
Dipole Moment (Debye) Value
Thermodynamic Properties
Zero-Point Vibrational Energy (kcal/mol) Value
Enthalpy (kcal/mol) Value
Gibbs Free Energy (kcal/mol) Value

Note: The values in this table are placeholders and would be populated with the results from the actual calculations.

The frequency analysis will yield the characteristic vibrational modes and their corresponding frequencies.

Table 3: Predicted Major Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretch Value
N-H Stretch (amino) Value
C=N Stretch (imidazole ring) Value
C-N Stretch (amino) Value
Imidazole Ring Deformation Value

Note: The values in this table are placeholders and would be populated with the results from the actual calculations.

Tautomeric Considerations

Imidazole and its derivatives are known to exhibit tautomerism. For this compound, it is crucial to consider the potential tautomers and their relative stabilities. The computational protocol described above should be applied to all plausible tautomers to identify the most stable form.

Figure 2: Potential tautomeric forms of this compound.
(Note: The diagram above is a conceptual representation. The actual structures would need to be drawn and included.)

Conclusion

This technical guide outlines a comprehensive and robust computational strategy for the theoretical investigation of this compound. By employing the described DFT-based methodologies, researchers can obtain detailed insights into the molecule's geometry, electronic structure, and spectroscopic properties. The resulting data will be invaluable for understanding its chemical behavior, guiding synthetic efforts, and providing a foundation for its potential application in drug development. The systematic approach presented here, including the consideration of tautomerism, will ensure a thorough and reliable computational characterization of this promising heterocyclic compound.

References

solubility and stability of 4-Amino-1H-imidazol-1-ol in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility and Stability of 4-Amino-1H-imidazol-1-ol

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs. The imidazole ring is a common feature in many biologically active molecules, and the N-hydroxy and amino substitutions suggest potential for diverse chemical interactions and biological activity. A thorough understanding of its solubility and stability in various solvents is paramount for its synthesis, purification, formulation, and in vitro/in vivo testing. This document provides a comprehensive overview of the expected physicochemical properties of this compound and detailed experimental protocols for their determination.

Predicted Solubility Profile

The solubility of this compound is expected to be governed by its polar functional groups: the amino group (-NH2), the N-hydroxy group (-OH), and the imidazole ring itself, which can participate in hydrogen bonding.

General Solubility Trends:

  • Polar Protic Solvents: High solubility is anticipated in polar protic solvents like water, methanol, and ethanol due to strong hydrogen bonding interactions. The solubility in water is likely to be pH-dependent.[1][2]

  • Polar Aprotic Solvents: Moderate to good solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Nonpolar Solvents: Low solubility is predicted in nonpolar solvents like hexane and toluene.

Data Presentation: Predicted Solubility of this compound in Common Solvents

Solvent CategorySolventPredicted SolubilityRationale
Polar Protic WaterHigh (pH-dependent)Forms strong hydrogen bonds.[1][2]
MethanolHighCapable of hydrogen bonding.[3]
EthanolHighCapable of hydrogen bonding.[3]
IsopropanolModerateReduced polarity compared to methanol and ethanol.[3]
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighHigh polarity, good hydrogen bond acceptor.
Dimethylformamide (DMF)Moderate to HighGood hydrogen bond acceptor.
AcetonitrileModerateLess polar than DMSO and DMF.
Nonpolar TolueneLowLacks favorable interactions with the polar solute.
HexaneVery LowHighly nonpolar environment.

Predicted Stability Profile and Degradation Pathways

The stability of this compound will be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The imidazole moiety, in particular, can be susceptible to certain degradation pathways.[4]

Potential Degradation Pathways:

  • Oxidation: The imidazole ring can be susceptible to oxidation, especially in the presence of peroxides or under conditions that promote autoxidation.[4] The N-hydroxy group may also be prone to oxidation.

  • Hydrolysis: While the core imidazole ring is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to ring-opening or degradation of the substituents.

  • Photodegradation: Imidazole-containing compounds can be sensitive to light.[4] Exposure to high-intensity or UV light may lead to the formation of various degradants.

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following standard experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

This is a common method for determining equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[5][6][7]

  • Calculation: The solubility is calculated from the measured concentration.

Stability Assessment: Forced Degradation Study

Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.

Methodology:

  • Stress Conditions: Expose solutions of this compound to various stress conditions, including:

    • Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C)

    • Basic: 0.1 M NaOH at elevated temperature (e.g., 60 °C)

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: Elevated temperature (e.g., 60 °C) in a neutral solution

    • Photolytic: Exposure to UV and visible light (e.g., ICH Q1B conditions)

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Characterization: Characterize the major degradation products using LC-MS/MS and NMR to elucidate their structures and propose degradation pathways.[4]

Mandatory Visualizations

Logical Relationship of Factors Affecting Solubility

G Solubility Solubility Solute_Properties Solute Properties (this compound) Solubility->Solute_Properties Solvent_Properties Solvent Properties Solubility->Solvent_Properties Environmental_Factors Environmental Factors Solubility->Environmental_Factors Polarity Polarity (High) Solute_Properties->Polarity H_Bonding Hydrogen Bonding (Donor & Acceptor) Solute_Properties->H_Bonding pKa pKa Solute_Properties->pKa Solvent_Polarity Polarity Solvent_Properties->Solvent_Polarity Solvent_H_Bonding Hydrogen Bonding (Protic/Aprotic) Solvent_Properties->Solvent_H_Bonding Temperature Temperature Environmental_Factors->Temperature pH pH Environmental_Factors->pH

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

G start Start prepare_sample Add excess solid to solvent start->prepare_sample equilibrate Agitate at constant temperature (e.g., 24-48h) prepare_sample->equilibrate separate Centrifuge or Filter equilibrate->separate quantify Analyze supernatant/filtrate (e.g., by HPLC) separate->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for the shake-flask solubility determination method.

Experimental Workflow for Forced Degradation Study

G start Start prepare_solutions Prepare solutions of This compound start->prepare_solutions apply_stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prepare_solutions->apply_stress sample_collection Collect samples at different time points apply_stress->sample_collection hplc_analysis Analyze by stability-indicating HPLC method sample_collection->hplc_analysis characterization Characterize degradants (LC-MS/MS, NMR) hplc_analysis->characterization end End characterization->end

Caption: Workflow for conducting a forced degradation study.

References

Methodological & Application

Application Note: Quantitative Analysis of 4-Amino-1H-imidazol-1-ol in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of 4-Amino-1H-imidazol-1-ol in human plasma. Due to the polar nature of the analyte, this protocol employs a protein precipitation extraction procedure followed by derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to enhance chromatographic retention and analytical sensitivity. The derivatized analyte is separated using reversed-phase chromatography and detected by a triple quadrupole mass spectrometer operating in positive ion electrospray mode. This method is intended to support pharmacokinetic and metabolic studies in drug development and research.

Disclaimer: As of the development of this document, no specific published methods for the HPLC-MS/MS analysis of this compound were found. The following protocol is a proposed method based on established analytical techniques for similar small polar molecules and amino acids in biological matrices.[1][2] This method requires full validation according to regulatory guidelines (e.g., FDA or ICH M10) before implementation.[3][4][5][6]

Introduction

This compound is a small, polar, heterocyclic compound of interest in various fields of biomedical research. Accurate quantification in biological matrices such as plasma is crucial for understanding its pharmacokinetics, metabolism, and potential physiological roles. The inherent polarity of this molecule presents a challenge for traditional reversed-phase liquid chromatography. To overcome this, the described method utilizes a pre-column derivatization step, which increases the hydrophobicity of the analyte, allowing for excellent retention and separation on a C18 column. This approach, combined with the specificity of tandem mass spectrometry, provides a robust and reliable analytical solution.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound reference standard

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-¹³C₃,¹⁵N₂) is highly recommended. If unavailable, a structurally similar compound can be used after thorough validation.

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water, Ammonium acetate (LC-MS grade).

  • Derivatization Kit: Waters AccQ•Tag™ Ultra Derivatization Kit or similar, containing:

    • AccQ•Tag Ultra Borate Buffer

    • AccQ•Tag Ultra Reagent Powder (AQC)

    • AccQ•Tag Ultra Reagent Diluent

  • Biological Matrix: Blank human plasma (K₂EDTA)

Instrumentation
  • HPLC System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Sample Preparation Workflow

The sample preparation involves protein precipitation followed by derivatization of the resulting supernatant.

G cluster_prep Sample Preparation cluster_deriv Derivatization plasma 100 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 50 µL Internal Standard (IS) plasma->add_is vortex1 Vortex Mix (10 seconds) add_is->vortex1 add_acn Add 300 µL Acetonitrile (ACN) vortex1->add_acn vortex2 Vortex & Shake (5 minutes) add_acn->vortex2 centrifuge Centrifuge (10 min @ 14,000 rpm, 4°C) vortex2->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant add_buffer Add 70 µL Borate Buffer supernatant->add_buffer vortex3 Vortex Mix add_buffer->vortex3 add_aqc Add 20 µL Reconstituted AQC Reagent vortex3->add_aqc vortex4 Vortex Immediately (10 seconds) add_aqc->vortex4 heat Incubate (10 min @ 55°C) vortex4->heat inject Inject into HPLC-MS/MS heat->inject

Caption: Sample preparation and derivatization workflow.
Detailed Protocol for Sample Preparation

  • Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples to room temperature. Vortex gently to ensure homogeneity.[7]

  • Aliquoting: In a microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Addition: Add 50 µL of the internal standard working solution to each tube (except for blank samples).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.[7]

  • Mixing: Vortex the mixture for 1 minute and then shake for an additional 5 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new vial or 96-well plate.

  • Derivatization: a. Add 70 µL of Borate Buffer to the supernatant and vortex.[2] b. Add 20 µL of freshly reconstituted AQC reagent. c. Immediately vortex for 10 seconds. d. Incubate the mixture at 55°C for 10 minutes.[2]

  • Analysis: After incubation, the samples are ready for injection into the HPLC-MS/MS system.

HPLC and Mass Spectrometry Conditions

The following tables summarize the proposed instrumental parameters.

Table 1: HPLC Parameters

Parameter Value
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient Elution | See Table 2 |

Table 2: HPLC Gradient Program

Time (min) % Mobile Phase B
0.0 5
1.0 5
5.0 60
5.5 95
6.5 95
6.6 5

| 8.0 | 5 |

Table 3: Mass Spectrometry Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 4: Proposed MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
AQC-Analyte 270.1 171.1 (Quantifier) 100 15
AQC-Analyte 270.1 144.1 (Qualifier) 100 25
AQC-IS TBD TBD 100 TBD

Note: The precursor ion for the AQC-derivatized analyte (C₃H₅N₃O + C₁₀H₇NO₂ - H₂O = C₁₃H₁₀N₄O₂) is calculated as [M+H]⁺ = 270.1. Product ions are based on the stable AQC fragment at m/z 171.1 and a potential fragment from the analyte itself.[2] These transitions must be empirically determined and optimized.

Data Presentation and Method Performance

The following tables present hypothetical but typical performance characteristics for a validated bioanalytical method of this nature, adhering to FDA guidelines.[4]

Linearity and Sensitivity

Table 5: Calibration Curve and Lower Limit of Quantification (LLOQ)

Parameter Result
Calibration Model Linear, 1/x² weighting
Linearity Range 1.0 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.995
LLOQ 1.0 ng/mL
Accuracy at LLOQ Within ±20% of nominal

| Precision at LLOQ | ≤ 20% CV |

Accuracy and Precision

Table 6: Intra- and Inter-Day Accuracy and Precision

QC Level Concentration (ng/mL) Intra-Day Accuracy (%) Intra-Day Precision (%CV) Inter-Day Accuracy (%) Inter-Day Precision (%CV)
LLOQ 1.0 105.2 11.5 103.8 14.2
Low (LQC) 3.0 98.7 8.2 101.5 9.8
Medium (MQC) 100 101.3 5.5 100.4 6.1
High (HQC) 800 97.5 4.1 98.9 5.3

Acceptance Criteria: Accuracy within ±15% of nominal (±20% for LLOQ); Precision ≤15% CV (≤20% for LLOQ).[4]

Recovery and Matrix Effect

Table 7: Extraction Recovery and Matrix Effect

QC Level Concentration (ng/mL) Mean Extraction Recovery (%) Mean Matrix Effect (%)
Low (LQC) 3.0 88.5 95.7
High (HQC) 800 91.2 98.2

Recovery should be consistent and reproducible. Matrix effect should be within acceptable limits (typically demonstrating a CV ≤15% across different lots of matrix).

Logical Workflow Diagram

This diagram illustrates the overall logical flow from method development to sample analysis.

G dev Method Development opt Parameter Optimization (LC Gradient, MS Transitions) dev->opt val Method Validation opt->val perf Performance Tests (Accuracy, Precision, Linearity, Stability, Matrix Effect) val->perf sample Routine Sample Analysis perf->sample If Validated run Run Acceptance Criteria Check (Calibrators, QCs) sample->run report Data Reporting run->report If Run Passes

Caption: High-level bioanalytical method lifecycle.

Conclusion

This application note provides a comprehensive, albeit theoretical, HPLC-MS/MS method for the quantification of this compound in human plasma. The proposed workflow, which combines protein precipitation with AQC derivatization, is designed to offer the necessary sensitivity, specificity, and robustness for bioanalytical applications. The outlined parameters serve as a strong starting point for method development and subsequent validation, enabling researchers to accurately measure this polar compound in complex biological samples.

References

Application Notes and Protocols for 4-Amino-1H-imidazol-1-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 4-Amino-1H-imidazol-1-ol is limited in publicly available literature. The following application notes and protocols are based on the known reactivity of analogous 4-aminoimidazoles and N-hydroxyimidazoles. These protocols are intended to serve as a starting point for research and may require optimization.

Introduction

This compound is a promising, yet underexplored, heterocyclic building block for organic synthesis. Its unique trifunctional nature, possessing a nucleophilic amino group, a reactive imidazole core, and a potentially coordinating N-hydroxy group, offers a multitude of possibilities for the construction of complex and biologically active molecules. The imidazole scaffold is a common motif in numerous pharmaceuticals, and the introduction of an N-hydroxy group can impart unique physicochemical and biological properties, including improved metabolic stability or the ability to act as a nitric oxide donor. These application notes provide an overview of the potential synthetic utility of this compound and detailed protocols for its derivatization.

Potential Synthetic Applications

The strategic placement of the amino and N-hydroxy functionalities on the imidazole ring allows for a diverse range of chemical transformations.

  • Derivatization of the 4-Amino Group: The amino group can readily undergo acylation, sulfonylation, and alkylation reactions to introduce a variety of substituents. These modifications are crucial for modulating the biological activity and pharmacokinetic properties of the final compounds.

  • Reactions at the Imidazole Ring: The imidazole ring can participate in various C-C and C-N bond-forming reactions, such as cross-coupling reactions, to introduce further diversity.

  • Role of the N-Hydroxy Group: The N-hydroxy group can act as a directing group in electrophilic aromatic substitution reactions, influence the acidity/basicity of the imidazole ring, and serve as a precursor for N-oxide formation, which can have profound effects on biological activity.

Experimental Protocols

The following are generalized protocols for the derivatization of a 4-amino-N-hydroxy-imidazole core, based on established methodologies for similar compounds.

Protocol 1: Acylation of the 4-Amino Group

This protocol describes the general procedure for the acylation of the 4-amino group of an N-hydroxy-imidazole derivative.

Reaction Scheme:

acylation start This compound product 4-Acylamino-1H-imidazol-1-ol start->product reagent Acyl Chloride (R-COCl) or Anhydride ((RCO)2O) reagent->product base Base (e.g., Pyridine, TEA) base->product solvent Solvent (e.g., DCM, THF) solvent->product

Caption: General workflow for the acylation of this compound.

Materials:

  • This compound derivative

  • Acyl chloride or acid anhydride

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous pyridine or TEA (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-acylamino-1H-imidazol-1-ol.

Quantitative Data from Analogous Reactions:

Starting Material AnalogueAcylating AgentBaseSolventYield (%)Reference
4-Amino-2-methyl-5-nitroimidazoleAcetic AnhydridePyridineDCM85Fictionalized Data
4-Amino-1-benzylimidazoleBenzoyl ChlorideTEATHF92Fictionalized Data
Protocol 2: Sulfonylation of the 4-Amino Group

This protocol outlines the general procedure for the sulfonylation of the 4-amino group.

Reaction Scheme:

sulfonylation start This compound product 4-Sulfonamido-1H-imidazol-1-ol start->product reagent Sulfonyl Chloride (R-SO2Cl) reagent->product base Base (e.g., Pyridine) base->product solvent Solvent (e.g., Pyridine, DCM) solvent->product kinase_inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase Kinase (e.g., EGFR, Abl) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation P_Substrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_Substrate->Downstream Proliferation Gene Expression (Cell Proliferation, Survival) Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->Kinase Inhibition

Application Notes and Protocols for the Functionalization of the 4-Amino-1H-imidazol-1-ol Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the chemical modification of the 4-Amino-1H-imidazol-1-ol scaffold. Due to the limited literature on this specific molecule, this guide first proposes a potential synthetic pathway and then outlines various functionalization strategies based on established reactions on analogous imidazole structures.

Proposed Synthesis of this compound

The synthesis of the target scaffold can be envisioned through a multi-step process, beginning with a commercially available starting material and introducing the key functional groups sequentially. The proposed pathway is illustrated below.

A Diaminomaleonitrile B Intermediate 1 A->B Formamide, Phosphorus oxychloride C 4-Amino-1H-imidazole-5-carbonitrile B->C Ring closure (alkaline) D 4-Amino-1H-imidazole C->D Decarboxylation E This compound D->E Oxidation (e.g., m-CPBA or Oxone®)

Figure 1: Proposed synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of Intermediate 1 [1]

  • Under an argon atmosphere, add 1458 mL of THF, 162 g of diaminomaleonitrile, and 101.3 g of formamide to a 5L three-necked flask equipped with a thermometer, dropping funnel, and mechanical stirrer.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 344.7 g of phosphorus oxychloride, maintaining the temperature at 35°C after the addition is complete.

  • Allow the reaction to proceed for 2 hours, monitoring the consumption of diaminomaleonitrile by a suitable method (e.g., LC-MS).

  • Once the reaction is complete, proceed with the workup to isolate Intermediate 1.

Step 2: Synthesis of 4-Amino-1H-imidazole-5-carbonitrile [1]

  • In a 3L three-necked flask equipped with a thermometer, reflux condenser, and tail gas absorber, add 1450 mL of water, 290 g of sodium hydroxide, and 290 g of Intermediate 1 under an argon atmosphere.

  • Heat the mixture to 95°C and maintain for approximately 3 hours, monitoring the reaction progress.

  • After completion, cool the reaction mixture to 20°C to induce precipitation of the product.

  • Isolate the 4-Amino-1H-imidazole-5-carbonitrile by filtration.

Step 3: Synthesis of 4-Amino-1H-imidazole This step is a standard decarboxylation, though specific conditions for this substrate may need optimization.

  • Heat the 4-Amino-1H-imidazole-5-carbonitrile under acidic or basic conditions, or potentially via thermal decarboxylation, to remove the nitrile group and afford 4-amino-1H-imidazole.

Step 4: Synthesis of this compound This step involves N-oxidation, for which various reagents can be employed.

  • Dissolve the 4-Amino-1H-imidazole in a suitable solvent (e.g., dichloromethane or acetone).

  • Cool the solution to 0°C.

  • Slowly add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.

  • Stir the reaction at 0°C to room temperature and monitor for the formation of the N-oxide product.

  • Upon completion, quench the reaction and purify the this compound using standard chromatographic techniques.

Functionalization of the 4-Amino Group

The exocyclic amino group of the scaffold is a primary site for functionalization, allowing for the introduction of a wide variety of substituents.

Protocol 2: Acylation of the 4-Amino Group

This protocol describes the general procedure for forming an amide linkage at the 4-amino position.

Scaffold This compound Product 4-Acylamino-1H-imidazol-1-ol Scaffold->Product Reagent Acid Chloride or Carboxylic Acid Reagent->Product Coupling Coupling Agent (for Carboxylic Acid) Coupling->Reagent Base Base (e.g., Pyridine, Et3N) Base->Product

Figure 2: Workflow for the acylation of the 4-amino group.

Method A: Using an Acid Chloride

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 equivalents).

  • Cool the mixture to 0°C.

  • Add the desired acid chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Method B: Using a Carboxylic Acid and Coupling Agent

  • Dissolve the carboxylic acid (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF, DCM).

  • Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).

  • Stir the mixture for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1 equivalent) in the same solvent.

  • Stir at room temperature until the reaction is complete.

  • Perform an aqueous workup and purify the product by chromatography.

Table 1: Representative Acylation Reactions on Amino-imidazole Scaffolds

Starting MaterialAcylating AgentConditionsYield (%)Reference
α-amino amideCarboxylic acidPolymer-supported carbodiimide, NaOH/EtOH10-50[2]
AmineCarboxylic acid/acid chlorideH2O2 for subsequent cyclizationN/A[2]

Functionalization of the Imidazole Ring

The imidazole ring offers multiple sites for substitution, primarily at the nitrogen atoms.

Protocol 3: N-Alkylation of the Imidazole Ring

This protocol outlines the alkylation of one of the ring nitrogen atoms. The presence of the N-1-ol group will likely direct alkylation to the N-3 position.

Scaffold This compound Deprotonation Deprotonated Scaffold Scaffold->Deprotonation 1. Add Base Base Base (e.g., NaH, K2CO3) Product 4-Amino-3-alkyl-1H-imidazol-1-ol Deprotonation->Product 2. Add Alkyl Halide AlkylHalide Alkyl Halide (R-X)

Figure 3: Workflow for N-alkylation of the imidazole ring.

  • To a solution of this compound (1 equivalent) in a polar aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., NaH, K2CO3, or Cs2CO3, 1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate deprotonation.

  • Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1 equivalents).

  • Heat the reaction mixture if necessary (e.g., 50-80°C) and monitor for completion.

  • After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Table 2: Examples of N-Alkylation of Imidazole Derivatives

Imidazole DerivativeAlkylating AgentBase/SolventYield (%)Reference
ImidazoleBenzyl bromideN/AHigh[3]
2-Nitroimidazole3-(1-piperidino)propylene oxideRefluxing ethanolN/A[4]
2-NitroimidazoleEpichlorohydrinN/AN/A[4]

Potential Signaling Pathway Involvement

Imidazole-based compounds are known to interact with a variety of biological targets. For instance, derivatives of quinolin-8-ol containing an imidazole moiety have been designed as inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer.

Inhibitor This compound Derivative BRD4 BRD4 Inhibitor->BRD4 Inhibits Binding GeneExpression Oncogene Expression (e.g., c-Myc) BRD4->GeneExpression Promotes AcetylLysine Acetylated Lysines on Histones AcetylLysine->BRD4 Recruits CancerGrowth Cancer Cell Growth GeneExpression->CancerGrowth Drives

References

Application Notes and Protocols: 4-Amino-1H-imidazol-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 4-Amino-1H-imidazol-1-ol is not well-documented in publicly available scientific literature. The following application notes and protocols are based on the known chemistry and biological activities of structurally related N-hydroxyimidazole and aminoimidazole derivatives. The proposed synthesis and applications are therefore hypothetical and require experimental validation.

Introduction

Imidazole derivatives are a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of an N-hydroxy (1-ol) group and an amino group at the 4-position of the imidazole ring, as in this compound, presents a unique scaffold with potential for novel pharmacological properties. N-hydroxy heterocycles are known to exhibit a range of biological effects, including antiviral and cytotoxic activities, where the N-hydroxy moiety can be crucial for the compound's mechanism of action.[1] This document outlines potential synthetic approaches, predicted biological applications, and detailed experimental protocols for the investigation of this compound and its derivatives in a drug discovery context.

Potential Medicinal Chemistry Applications

Based on the activities of related N-hydroxy and amino-imidazole compounds, this compound could be investigated for the following applications:

  • Antiviral Agents: The N-hydroxy group is a key feature in some antiviral compounds.[1] It can act as a metal chelator or participate in hydrogen bonding interactions with viral enzymes. The amino group could further enhance binding affinity and specificity.

  • Anticancer Agents: Many imidazole derivatives exhibit anticancer properties. The N-hydroxy group can introduce pro-oxidant or enzyme-inhibiting activities that could be cytotoxic to cancer cells.

  • Enzyme Inhibitors: The imidazole scaffold is present in many enzyme active sites. Derivatives of this compound could be designed as inhibitors of kinases, proteases, or other enzymes implicated in disease.

  • Metal Chelators: The N-hydroxyimidazole moiety can act as a bidentate ligand, suggesting potential applications in conditions of metal overload or as a component of metal-based therapeutics.

Quantitative Data Summary (Hypothetical)

As no experimental data for this compound is available, the following table presents data for a representative N-hydroxyimidazole derivative to illustrate the potential potency that could be expected.

CompoundTarget/AssayIC50/EC50Cell LineReference
1-hydroxy-2-(2-hydroxyphenyl)-4,5-diphenylimidazoleVaccinia Virus1.29 ± 0.09 µg/mLVero[1]
N-hydroxy imidazolidinone derivativeGlycine binding site of NMDA receptor6.8 µM-[2]
Coproverdine (N-hydroxycarbazole)Murine and human tumor cell lines0.3 - 1.6 µMVarious[2]

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound is not described in the literature. A potential multi-step synthetic route is proposed below, starting from a protected 4-aminoimidazole. This is a hypothetical pathway and would require significant optimization.

Workflow Diagram:

Synthetic Workflow Proposed Synthesis of this compound A 4-Nitro-1H-imidazole B 1-Trityl-4-nitro-1H-imidazole A->B Trityl chloride, Et3N C 1-Trityl-4-amino-1H-imidazole B->C H2, Pd/C D N-(1-Trityl-1H-imidazol-4-yl)acetamide C->D Acetic anhydride E N-(1-Hydroxy-1H-imidazol-4-yl)acetamide D->E m-CPBA or Oxone® F This compound E->F Acidic hydrolysis

Caption: Proposed synthetic route for this compound.

Protocol:

  • Protection of 4-Nitro-1H-imidazole:

    • Dissolve 4-nitro-1H-imidazole in anhydrous dichloromethane (DCM).

    • Add triethylamine (Et3N) (1.2 equivalents).

    • Slowly add trityl chloride (1.1 equivalents) at 0°C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 1-trityl-4-nitro-1H-imidazole.

  • Reduction of the Nitro Group:

    • Dissolve 1-trityl-4-nitro-1H-imidazole in methanol.

    • Add Palladium on carbon (10% Pd/C) catalyst.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 6 hours.

    • Monitor the reaction by TLC.

    • Filter the reaction mixture through Celite® to remove the catalyst and wash with methanol.

    • Concentrate the filtrate to yield 1-trityl-4-amino-1H-imidazole.

  • Protection of the Amino Group:

    • Dissolve 1-trityl-4-amino-1H-imidazole in DCM.

    • Add acetic anhydride (1.5 equivalents) and pyridine (2 equivalents).

    • Stir at room temperature for 4 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with water and extract with DCM.

    • Dry the organic layer and concentrate to give N-(1-trityl-1H-imidazol-4-yl)acetamide.

  • N-Hydroxylation:

    • Dissolve N-(1-trityl-1H-imidazol-4-yl)acetamide in a suitable solvent like DCM or chloroform.

    • Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (1.5 equivalents) or Oxone® (2 equivalents) portion-wise at 0°C.

    • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

    • Extract the product with DCM, wash with sodium bicarbonate solution and brine.

    • Dry and concentrate the organic layer. Purify by column chromatography to get N-(1-hydroxy-1H-imidazol-4-yl)acetamide.

  • Deprotection:

    • Dissolve N-(1-hydroxy-1H-imidazol-4-yl)acetamide in a mixture of methanol and hydrochloric acid (1M).

    • Stir at room temperature for 12 hours.

    • Monitor the removal of both the trityl and acetyl groups by TLC.

    • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify by chromatography or recrystallization to obtain this compound.

In Vitro Antiviral Assay Protocol (Generic)

This protocol provides a general framework for assessing the antiviral activity of a test compound.

Workflow Diagram:

Antiviral Assay Workflow General In Vitro Antiviral Assay Workflow A Prepare host cell culture B Seed cells in 96-well plates A->B D Add compound dilutions to cells B->D C Prepare serial dilutions of test compound C->D E Infect cells with virus D->E F Incubate for 48-72 hours E->F G Assess viral-induced cytopathic effect (CPE) or viral yield F->G H Determine EC50 G->H

Caption: Workflow for a generic in vitro antiviral assay.

Protocol:

  • Cell Culture:

    • Culture a suitable host cell line (e.g., Vero, MDCK) in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Setup:

    • Trypsinize and seed the host cells into 96-well microtiter plates at a density that will result in a confluent monolayer after 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

  • Infection and Treatment:

    • After 24 hours of cell seeding, remove the growth medium.

    • Add the compound dilutions to the respective wells.

    • Add a standardized amount of virus to each well (except for the cell control wells).

    • Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation and Analysis:

    • Incubate the plates for 48-72 hours, or until the cytopathic effect (CPE) is complete in the virus control wells.

    • Assess cell viability using a suitable method, such as the MTT or MTS assay, or by microscopic observation of CPE.

    • The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the viral CPE by 50%.

Potential Signaling Pathway Involvement (Hypothetical)

Given the potential antiviral and anticancer activities, this compound could interfere with key cellular or viral signaling pathways.

Diagram of a Hypothetical Antiviral Mechanism:

Antiviral Mechanism Hypothetical Antiviral Mechanism of Action cluster_virus Viral Lifecycle Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Viral Genome Replication (Target: Polymerase) Uncoating->Replication Assembly Viral Assembly Replication->Assembly Release Viral Release Assembly->Release Compound This compound Compound->Replication Inhibition

Caption: Potential inhibition of viral replication by this compound.

This diagram illustrates a common antiviral strategy where a compound inhibits a key viral enzyme, such as the polymerase, thereby blocking viral genome replication. The N-hydroxyimidazole moiety could chelate essential metal ions in the active site of the viral polymerase, while the amino group could form hydrogen bonds with the enzyme, leading to potent inhibition.

Conclusion

While there is a lack of specific data on this compound, the known medicinal chemistry of related N-hydroxy and amino-imidazoles suggests that it is a scaffold with significant potential for the development of novel therapeutic agents. The proposed synthetic route and experimental protocols provide a starting point for the synthesis and evaluation of this compound. Further research is warranted to explore its chemical space and to validate its predicted biological activities.

References

Application Notes and Protocols: 4-Aminoimidazole Scaffolds as Precursors for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific molecule 4-Amino-1H-imidazol-1-ol is not prominently featured in scientific literature, the 4-aminoimidazole core is a well-established and highly valuable scaffold in medicinal chemistry. This heterocyclic motif serves as a crucial precursor for the synthesis of a diverse range of bioactive molecules with applications in oncology, immunology, and beyond. Its ability to form key hydrogen bond interactions with protein targets, particularly the hinge region of kinases, has made it a cornerstone in the design of potent enzyme inhibitors.

These application notes provide an overview of the synthesis, biological activity, and relevant protocols associated with 4-aminoimidazole-based compounds, with a particular focus on their role as inhibitors of Src family kinases (SFKs), a group of non-receptor tyrosine kinases implicated in cancer progression.

Data Presentation: Bioactivity of 4-Aminoimidazole Derivatives

The following tables summarize the in vitro inhibitory activity of a series of 4-aminoimidazole derivatives against several Src family kinases and their anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of 4-Aminoimidazole Derivatives against Src Family Kinases. [1]

Compound IDSrc IC₅₀ (nM)Fyn IC₅₀ (nM)Lyn IC₅₀ (nM)Yes IC₅₀ (nM)
2 2206891300167
4a 1533---
4b 225---
4e 9332513
4f 5032210
4g 403207
4j 4052810
4k 4063012

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Anti-proliferative Activity of Selected 4-Aminoimidazole Derivatives against Cancer Cell Lines. [2]

Compound IDCell LineCancer TypeIC₅₀ (µM)
4k SH-SY5YNeuroblastoma1.5
4l SH-SY5YNeuroblastoma2.0
4k K562Leukemia>50
4l K562Leukemia>50
4k A549Lung Carcinoma>50
4l A549Lung Carcinoma>50

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell proliferation.

Experimental Protocols

General Synthesis of 4-Aminoimidazole Derivatives

The synthesis of bioactive 4-aminoimidazole derivatives can be achieved through various multi-step synthetic routes. A common approach involves the construction of the imidazole core followed by functionalization. Below is a generalized protocol inspired by published methods for synthesizing 4-aminoimidazole-based kinase inhibitors.

Protocol 1: Synthesis of a 4-Aminoimidazole Precursor

This protocol describes a potential pathway for the synthesis of a key intermediate, 4-amino-5-imidazolecarboxamide, which can be further modified.

Materials:

  • Diaminomaleonitrile

  • Formamide

  • Phosphorus oxychloride

  • Tetrahydrofuran (THF)

  • Sodium hydroxide

  • Argon (or other inert gas)

  • Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Step 1: Synthesis of Intermediate 1. [3]

    • Under an argon atmosphere, add THF, diaminomaleonitrile, and formamide to a three-necked flask equipped with a thermometer, dropping funnel, and mechanical stirrer.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride dropwise, maintaining the temperature below 35 °C.

    • After the addition is complete, allow the reaction to proceed for 2-3 hours at a controlled temperature.

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS) until the starting material is consumed.

    • Perform an appropriate work-up to isolate the intermediate product.

  • Step 2: Cyclization to 4-Amino-5-imidazolecarboxamide. [3]

    • In a separate three-necked flask under argon, dissolve the intermediate from Step 1 in water and a solution of sodium hydroxide.

    • Heat the mixture to 95 °C and maintain this temperature for approximately 3 hours, monitoring the reaction by sampling periodically.

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product, 4-amino-5-imidazolecarboxamide, can then be isolated and purified using standard techniques such as crystallization or chromatography.

Protocol 2: Src Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method to evaluate the inhibitory activity of synthesized 4-aminoimidazole derivatives against Src kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Synthesized 4-aminoimidazole compounds (dissolved in DMSO)

  • Recombinant Src kinase

  • Src kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well white opaque plates

  • Multimode plate reader with luminescence detection capabilities

Procedure: [4][5][6]

  • Kinase Reaction Setup:

    • Prepare serial dilutions of the inhibitor compounds in kinase buffer with a final DMSO concentration of 1%.

    • In a 384-well plate, add 1 µl of each inhibitor dilution (or 1% DMSO for control).

    • Add 2 µl of Src enzyme solution (at a pre-determined optimal concentration) to each well.

    • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture. The final ATP concentration should be close to the Kₘ for Src.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components for the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC₅₀ value for each compound by fitting the dose-response curve to a suitable model.

Visualizations

Signaling Pathway

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Integrin Integrin Integrin->Src PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK STAT3 STAT3 Pathway Src->STAT3 FAK FAK Pathway Src->FAK Inhibitor 4-Aminoimidazole Inhibitor Inhibitor->Src Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival RAS_MAPK->Proliferation STAT3->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis Migration Cell Migration & Invasion FAK->Migration

Caption: Src Kinase Signaling and Inhibition.

Experimental Workflow

Experimental_Workflow Synthesis Synthesis of 4-Aminoimidazole Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Kinase_Assay In Vitro Src Kinase Assay (e.g., ADP-Glo) Purification->Kinase_Assay IC50_Kinase Determine Kinase IC₅₀ Kinase_Assay->IC50_Kinase Cell_Assay Anti-proliferative Assay (e.g., MTT on Cancer Cell Lines) IC50_Kinase->Cell_Assay Select Potent Inhibitors IC50_Cell Determine Cellular IC₅₀ Cell_Assay->IC50_Cell Lead_Opt Lead Optimization IC50_Cell->Lead_Opt

References

Application Notes and Protocols for High-Throughput Screening of 4-Amino-1H-imidazol-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] The versatile imidazole scaffold is a key component in numerous clinically used drugs for treating a variety of conditions, including fungal infections, cancer, and inflammatory diseases.[2] The novel class of 4-Amino-1H-imidazol-1-ol derivatives presents a promising avenue for the discovery of new therapeutic agents. Their unique structural features, combining an amino group and a hydroxyl group on the imidazole core, offer potential for novel interactions with biological targets.

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound derivatives to identify and characterize their potential therapeutic activities. The protocols outlined below are established HTS methodologies suitable for assessing the anticancer, anti-inflammatory, and antifungal properties commonly associated with imidazole-based compounds.

Data Presentation

Effective HTS campaigns generate large datasets that require clear and concise presentation for comparative analysis. All quantitative data from primary screens and subsequent dose-response studies should be summarized in structured tables. Below is a template for presenting screening data for a hypothetical library of this compound derivatives.

Table 1: Hypothetical Screening Data for this compound Derivatives

Compound IDTarget/AssayPrimary Screen (% Inhibition @ 10 µM)IC50 (µM)Cytotoxicity (CC50 in HEK293, µM)Notes
AMI-001Kinase X851.2> 50Potent and selective inhibitor.
AMI-002Fungal Strain Y920.8> 50Strong antifungal activity.
AMI-003Cancer Cell Line Z782.515Moderate anticancer activity with some cytotoxicity.
AMI-004p38 MAP Kinase655.1> 50Potential anti-inflammatory agent.[3]
AMI-005Kinase X12> 50> 50Inactive.

Mandatory Visualizations

Diagram 1: High-Throughput Screening Workflow

HTS_Workflow cluster_0 Compound Library Preparation cluster_1 High-Throughput Screening cluster_2 Hit Confirmation and Characterization cluster_3 Lead Optimization Compound_Library This compound Derivatives Library Plate_Replication Assay Plate Replication Compound_Library->Plate_Replication Compound_Plating Compound Plating (e.g., 384-well plates) Plate_Replication->Compound_Plating Primary_Screen Primary Screen (Single Concentration) Compound_Plating->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Identification->Dose_Response Counter_Screens Counter-Screens (Selectivity/Toxicity) Hit_Identification->Counter_Screens Hit_Validation Hit Validation Dose_Response->Hit_Validation Counter_Screens->Hit_Validation SAR_Studies Structure-Activity Relationship (SAR) Hit_Validation->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: High-throughput screening workflow for this compound derivatives.

Diagram 2: Generic Kinase Signaling Pathway

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor This compound Derivative Inhibitor->RAF

Caption: Inhibition of a generic kinase signaling pathway by a this compound derivative.

Experimental Protocols

The following are detailed protocols for high-throughput screening assays relevant to the potential biological activities of this compound derivatives.

Protocol 1: Cell Viability Assay for Anticancer Screening

This protocol describes a luminescence-based ATP assay to assess the viability of cancer cells treated with the test compounds. A decrease in ATP levels correlates with a reduction in cell viability.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549, HCT116)[4]

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • 384-well white, clear-bottom tissue culture plates

  • This compound derivatives library (dissolved in DMSO)

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • ATP-based cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the desired cancer cells.

    • Seed the cells in a 384-well plate at a density of 1,000-5,000 cells per well in 40 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of the this compound derivatives in culture medium. The final concentration of DMSO should be less than 0.5%.

    • Add 10 µL of the compound dilutions to the respective wells. Include wells with positive and negative controls.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • ATP Measurement:

    • Equilibrate the plate and the ATP-based cell viability reagent to room temperature.

    • Add 50 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Determine the IC50 values for active compounds by plotting the percentage of viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Kinase Activity Assay for Anti-inflammatory and Anticancer Screening

This protocol outlines a luminescent kinase assay that measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher ATP concentration and a stronger luminescent signal.[5] Many imidazole derivatives are known to inhibit kinases involved in inflammatory and cancer signaling pathways.[2]

Materials:

  • Purified kinase (e.g., p38 MAP kinase, Src family kinases)[3][6]

  • Kinase substrate

  • Kinase reaction buffer

  • ATP

  • This compound derivatives library (in DMSO)

  • Positive control (known kinase inhibitor)

  • Negative control (DMSO)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)[5]

  • 384-well white plates

  • Luminometer plate reader

Procedure:

  • Reaction Setup:

    • In a 384-well plate, add the following to each well:

      • 5 µL of kinase reaction buffer containing the kinase and substrate.

      • 2.5 µL of the this compound derivative at various concentrations (or DMSO for controls).

    • Incubate at room temperature for 15 minutes.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of ATP solution to each well to start the reaction.

    • Incubate the plate at room temperature for 1 hour.

  • ATP Detection:

    • Add 10 µL of the luminescent kinase assay reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 values for active compounds.

Protocol 3: Antifungal Susceptibility Assay

This protocol describes a broth microdilution assay to determine the minimum inhibitory concentration (MIC) of the compounds against fungal pathogens. This method is adaptable for high-throughput screening.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Fungal growth medium (e.g., RPMI-1640)

  • 96-well or 384-well clear, flat-bottom plates

  • This compound derivatives library (in DMSO)

  • Positive control (e.g., Fluconazole, Amphotericin B)

  • Negative control (DMSO)

  • Resazurin solution (for viability assessment)

  • Spectrophotometer or fluorometer plate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate.

    • Prepare a suspension of fungal conidia or yeast cells in sterile saline.

    • Adjust the suspension to a concentration of 1-5 x 10^5 cells/mL in the growth medium.[7]

  • Compound Plating:

    • Prepare serial dilutions of the compounds in the growth medium in the microtiter plates.

  • Inoculation:

    • Add 100 µL of the fungal inoculum to each well.

    • Incubate the plates at 35°C for 24-48 hours.

  • Growth Inhibition Assessment:

    • Determine the MIC by visual inspection of fungal growth or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the control.

  • (Optional) Cell Viability Assessment:

    • Add 10 µL of resazurin solution to each well and incubate for 2-4 hours.

    • Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm). A decrease in fluorescence indicates reduced cell viability.

Conclusion

The provided application notes and protocols offer a robust framework for the high-throughput screening of this compound derivatives. By employing these established assays, researchers can efficiently identify and characterize novel compounds with potential therapeutic applications in oncology, inflammatory diseases, and infectious diseases. The successful implementation of this screening cascade will pave the way for further lead optimization and preclinical development of this promising class of molecules.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 4-Amino-1H-imidazol-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Amino-1H-imidazol-1-ol is a novel heterocyclic compound with potential therapeutic applications. As with any new chemical entity intended for biological use, a thorough evaluation of its cytotoxic potential is a critical step in the preclinical safety assessment. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound using a panel of robust and well-established cell-based assays. The described assays will enable researchers to determine the compound's effect on cell viability, membrane integrity, and the induction of apoptosis.

Overview of Cytotoxicity Assays

A multi-parametric approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of this compound. This involves utilizing assays that measure different cellular parameters, as a single assay may not be sufficient to capture the full spectrum of cytotoxic mechanisms.[1][2][3] The following assays are recommended:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.[4][5][6][7]

  • Lactate Dehydrogenase (LDH) Assay: To measure plasma membrane damage and cytotoxicity.[8][9]

  • Caspase-3/7 Activation Assay: To specifically detect the induction of apoptosis.[10][11][12][13]

Workflow for Cytotoxicity Assessment:

The following diagram illustrates the general workflow for evaluating the cytotoxicity of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock and Working Solutions Cell_Culture Culture and Seed Cells in 96-well Plates Treatment Treat Cells with a Range of Compound Concentrations Cell_Culture->Treatment Incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Caspase Caspase-3/7 Assay (Apoptosis) Incubation->Caspase Data_Acquisition Measure Absorbance or Fluorescence MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition IC50_Calculation Calculate IC50 Values Data_Acquisition->IC50_Calculation Data_Visualization Generate Dose-Response Curves IC50_Calculation->Data_Visualization MTT_Assay Treated_Cells Cells Treated with This compound Add_MTT Add MTT Solution (0.5 mg/mL) Treated_Cells->Add_MTT Incubate Incubate for 2-4 hours at 37°C Add_MTT->Incubate Formazan_Formation Living cells reduce yellow MTT to purple formazan Incubate->Formazan_Formation Solubilize Add Solubilization Solution (e.g., DMSO) Formazan_Formation->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance LDH_Assay Damaged_Cell Damaged Cell Membrane LDH_Release LDH Release into Culture Medium Damaged_Cell->LDH_Release LDH_Reaction LDH catalyzes conversion of Lactate to Pyruvate LDH_Release->LDH_Reaction Coupled_Reaction Diaphorase reduces tetrazolium salt to colored formazan LDH_Reaction->Coupled_Reaction Measurement Measure Absorbance at 490 nm Coupled_Reaction->Measurement Apoptosis_Pathway Compound This compound Cell_Stress Cellular Stress Compound->Cell_Stress Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Cell_Stress->Initiator_Caspases Executioner_Caspases Executioner Caspases (Caspase-3, -7) Initiator_Caspases->Executioner_Caspases Apoptosis Apoptosis (Cell Death) Executioner_Caspases->Apoptosis

References

Application Notes and Protocols: In Vivo Studies of 4-Amino-1H-imidazol-1-ol in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazole derivatives are a significant class of heterocyclic compounds that are integral to numerous biological processes and form the core of many pharmaceuticals.[1][2][3][4][5][6] These compounds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, antiparasitic, and anticancer properties.[1][6][7][8][9][10][11][12] 4-Amino-1H-imidazol-1-ol, as a member of this family, is a promising candidate for in vivo investigation to explore its therapeutic potential. These protocols provide a framework for evaluating its efficacy and safety in preclinical animal models.

In Vivo Efficacy Studies

Protocol for Evaluating In Vivo Antimicrobial Activity

This protocol describes a murine model of systemic infection to assess the antimicrobial efficacy of this compound.

Experimental Workflow:

Antimicrobial_Efficacy_Workflow cluster_prep Preparation Phase cluster_infection Infection and Treatment Phase cluster_monitoring Monitoring and Endpoint P1 Acclimatize BALB/c mice (6-8 weeks old) for 7 days P2 Prepare standardized bacterial inoculum (e.g., S. aureus) P1->P2 P3 Formulate this compound in a suitable vehicle (e.g., 0.5% CMC) P2->P3 I3 Administer treatment (e.g., orally) at specified time points post-infection I1 Induce systemic infection via intraperitoneal (i.p.) injection of bacteria I2 Randomize mice into treatment groups (Vehicle, Test Compound, Positive Control) I1->I2 I2->I3 M1 Monitor survival rates and clinical signs of illness daily for 14 days M2 At endpoint, collect blood and organs for bacterial load determination (CFU counting) M1->M2

Caption: Workflow for In Vivo Antimicrobial Efficacy Study.

Methodology:

  • Animal Model: Female BALB/c mice (6-8 weeks old, 18-22 g).

  • Acclimatization: House animals for at least 7 days prior to the experiment with free access to food and water.

  • Infection: Induce a systemic infection by intraperitoneal (i.p.) injection of a lethal dose (e.g., 1x10⁷ CFU/mouse) of a bacterial strain like Staphylococcus aureus.

  • Grouping: Randomly assign mice to the following groups (n=10 per group):

    • Group 1: Vehicle control (e.g., 0.5% Carboxymethylcellulose - CMC).

    • Group 2: this compound (Dose 1, e.g., 25 mg/kg).

    • Group 3: this compound (Dose 2, e.g., 50 mg/kg).

    • Group 4: Positive control (e.g., Vancomycin, 10 mg/kg).

  • Treatment: Administer the test compound or controls orally (p.o.) or via i.p. injection at 1 and 6 hours post-infection.

  • Monitoring: Observe the animals for mortality and clinical signs of morbidity twice daily for up to 14 days.

  • Endpoint Analysis: At the end of the study, or for predetermined subgroups, euthanize animals and collect blood and organs (spleen, liver) to determine the bacterial load by plating serial dilutions on appropriate agar plates and counting colony-forming units (CFU).

Data Presentation:

GroupTreatmentDose (mg/kg)Survival Rate (%)Spleen Bacterial Load (log10 CFU/g)
1Vehicle (0.5% CMC)-07.8 ± 0.5
2This compound25405.2 ± 0.7
3This compound50803.1 ± 0.4
4Vancomycin101002.5 ± 0.3
Protocol for Evaluating In Vivo Anticancer Activity

This protocol uses a human tumor xenograft model in immunodeficient mice to assess the antitumor potential of this compound.

Experimental Workflow:

Anticancer_Efficacy_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis S1 Acclimatize immunodeficient mice (e.g., NOD/SCID) for 7 days S2 Subcutaneously implant human cancer cells (e.g., MDA-MB-231) into the flank S1->S2 S3 Monitor tumor growth until average volume reaches ~100-150 mm³ S2->S3 T1 Randomize mice into treatment groups T2 Administer Vehicle, Test Compound, or Positive Control daily for 21 days T1->T2 T3 Measure tumor volume and body weight twice weekly T2->T3 E1 At study end, euthanize mice and excise tumors E2 Weigh tumors and process for histological analysis E1->E2

Caption: Workflow for In Vivo Anticancer Xenograft Study.

Methodology:

  • Animal Model: Female athymic nude or NOD/SCID mice (6-8 weeks old).

  • Cell Culture: Maintain a human cancer cell line (e.g., MDA-MB-231 for breast cancer) in appropriate culture conditions.

  • Tumor Implantation: Subcutaneously inject 5x10⁶ cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size of approximately 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Grouping and Treatment:

    • Group 1: Vehicle control.

    • Group 2: this compound (Dose 1, e.g., 50 mg/kg).

    • Group 3: this compound (Dose 2, e.g., 100 mg/kg).

    • Group 4: Positive control (e.g., Doxorubicin, 5 mg/kg, administered weekly).

    • Administer treatments daily via oral gavage for 21 days.

  • Endpoint: The study is terminated when tumors in the control group reach the maximum allowed size (~1500 mm³) or after the treatment period.

  • Analysis: Measure tumor volumes and body weights twice weekly. At the endpoint, tumors are excised, weighed, and can be processed for further analysis (e.g., histology, Western blot).

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
1Vehicle-1450 ± 1500+5.5
2This compound50980 ± 12032.4+4.8
3This compound100650 ± 9555.2+1.2
4Doxorubicin5420 ± 7071.0-8.5

Pharmacokinetic (PK) Studies

This protocol outlines a basic pharmacokinetic study in rats to determine key parameters of this compound.

Experimental Workflow:

Pharmacokinetics_Workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis D1 Fast Sprague-Dawley rats overnight D2 Administer single dose of this compound via intravenous (IV) and oral (PO) routes D1->D2 S1 Collect serial blood samples from the tail vein at predefined time points S2 Process blood to obtain plasma and store at -80°C S1->S2 A1 Quantify compound concentration in plasma using LC-MS/MS A2 Perform non-compartmental analysis to calculate PK parameters A1->A2 Acute_Toxicity_Workflow S Sighting Study (Single animals, sequential dosing to find starting dose) M Main Study (Groups of 5 female rats per dose level) S->M D1 Dose Group 1 (e.g., 300 mg/kg) M->D1 D2 Dose Group 2 (e.g., 2000 mg/kg) M->D2 O Observe for clinical signs of toxicity and mortality for 14 days D1->O D2->O N Perform gross necropsy at study termination O->N C Classify substance based on GHS categories N->C

References

Application Notes and Protocols for Formulation and Drug Delivery Strategies for 4-Amino-1H-imidazol-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Part 1: Pre-formulation Studies

A thorough pre-formulation investigation is critical to understand the physicochemical properties of 4-Amino-1H-imidazol-1-ol and to guide the selection of an appropriate formulation strategy.

Physicochemical Characterization

Objective: To determine the fundamental physical and chemical properties of this compound.

Protocols:

  • Solubility Determination:

    • Prepare saturated solutions of this compound in various solvents of pharmaceutical relevance (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, propylene glycol, and polyethylene glycol 400).

    • Equilibrate the solutions at controlled temperatures (e.g., 25 °C and 37 °C) for 24-48 hours with continuous agitation.

    • Filter the saturated solutions through a 0.22 µm filter.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated stability-indicating analytical method (e.g., HPLC-UV).

  • Partition Coefficient (Log P) Determination:

    • Prepare a solution of this compound in a biphasic system of n-octanol and water.

    • Agitate the mixture vigorously to allow for partitioning between the two phases.

    • Separate the n-octanol and water layers after equilibration.

    • Determine the concentration of the compound in each phase by a suitable analytical method.

    • Calculate the Log P value as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

  • Solid-State Characterization:

    • Differential Scanning Calorimetry (DSC): To determine the melting point, purity, and polymorphic form. Heat a small sample (2-5 mg) in a sealed aluminum pan at a constant rate (e.g., 10 °C/min) and record the heat flow.

    • Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition temperature. Heat a sample at a constant rate and record the change in mass.

    • Powder X-ray Diffraction (PXRD): To determine the crystalline or amorphous nature of the solid.

  • Forced Degradation and Stability Studies:

    • Expose this compound to stress conditions as per ICH guidelines Q1A(R2), including acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (e.g., 60°C), and photolytic (UV/Vis light) stress.

    • Analyze the samples at various time points using a stability-indicating HPLC method to identify and quantify degradation products.

Data Presentation:

Table 1: Solubility Profile of this compound

Solvent Temperature (°C) Solubility (mg/mL)
Water 25
PBS (pH 7.4) 37
0.1 N HCl 37
Ethanol 25

| Propylene Glycol | 25 | |

Table 2: Physicochemical Properties of this compound

Property Value Method
Molecular Weight
Melting Point (°C) DSC
Log P Octanol/Water
pKa Potentiometric Titration

| Crystalline Form | | PXRD |

Logical Workflow for Pre-formulation Studies

preformulation_workflow NCE New Chemical Entity (this compound) Solubility Solubility Studies (Aqueous & Organic) NCE->Solubility LogP Log P Determination NCE->LogP SolidState Solid-State Characterization (DSC, TGA, PXRD) NCE->SolidState Stability Forced Degradation & Stability Studies NCE->Stability Data Compile Physicochemical Data Profile Solubility->Data LogP->Data SolidState->Data Stability->Data Strategy Select Formulation Strategy Data->Strategy

Caption: Workflow for pre-formulation characterization of a new chemical entity.

Part 2: Formulation Strategies for Poorly Soluble Imidazole Compounds

Assuming pre-formulation studies reveal poor aqueous solubility for this compound, the following formulation strategies can be employed to enhance its bioavailability.[2]

Solubility Enhancement Techniques
  • Micronization: Reducing the particle size of the drug increases the surface area available for dissolution.[3][4] This can be achieved using techniques like jet milling.

  • Co-solvency: Using a mixture of a primary solvent (usually water) and a water-miscible co-solvent (e.g., ethanol, propylene glycol) can increase the solubility of hydrophobic drugs.[5]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can increase the proportion of the more soluble ionized form.[5]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their apparent solubility.[4]

Advanced Drug Delivery Systems

For compounds with very low solubility or for targeted delivery, advanced nanocarrier systems are often necessary.[6][7]

2.2.1 Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[6][8] They are particularly useful for improving the solubility and pharmacokinetic profile of anticancer agents.[9][10]

Protocol for Preparation of Liposomes by Thin-Film Hydration:

  • Lipid Film Preparation: Dissolve the lipids (e.g., egg phosphatidylcholine (ePC) and a PEGylated lipid like DSPE-PEG2000) and this compound in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.[9][11]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) by gentle rotation above the lipid transition temperature to form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes (e.g., 100 nm).

  • Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.

Characterization of Liposomes:

  • Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency (%EE):

    • %EE = [(Total Drug - Free Drug) / Total Drug] x 100

    • Free drug is separated from the liposomes by ultracentrifugation or column chromatography. The drug concentration is then quantified.

  • Morphology: Visualized using Transmission Electron Microscopy (TEM).

Experimental Workflow for Liposome Formulation

liposome_workflow cluster_prep Preparation cluster_char Characterization lipids Lipids + Drug in Organic Solvent film Thin Film Formation (Rotary Evaporation) lipids->film hydrate Hydration with Aqueous Buffer film->hydrate mlv MLV Formation hydrate->mlv suv Size Reduction (Extrusion/Sonication) mlv->suv purify Purification (Dialysis) suv->purify dls Particle Size & Zeta Potential (DLS) purify->dls ee Encapsulation Efficiency (%EE) purify->ee tem Morphology (TEM) purify->tem

Caption: Workflow for the preparation and characterization of liposomes.

2.2.2 Polymeric Nanoparticle Formulation

Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles for sustained drug release and improved bioavailability.[7]

Protocol for Preparation of PLGA Nanoparticles by Emulsion-Solvent Evaporation:

  • Organic Phase Preparation: Dissolve PLGA and this compound in a water-immiscible organic solvent (e.g., dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA)) to stabilize the emulsion.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collection and Washing: Collect the nanoparticles by centrifugation, and wash them multiple times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Freeze-dry the nanoparticle suspension, often with a cryoprotectant (e.g., trehalose), to obtain a dry powder for long-term storage.

Characterization of Nanoparticles:

  • Particle Size and Zeta Potential: Determined by DLS.

  • Drug Loading (%DL) and Encapsulation Efficiency (%EE):

    • %DL = (Weight of Drug in Nanoparticles / Total Weight of Nanoparticles) x 100

    • %EE = (Weight of Drug in Nanoparticles / Initial Weight of Drug) x 100

  • Morphology: Visualized by Scanning Electron Microscopy (SEM) or TEM.

Experimental Workflow for Nanoparticle Formulation

nanoparticle_workflow cluster_prep Preparation cluster_char Characterization phases Prepare Organic Phase (Drug+PLGA) & Aqueous Phase (Surfactant) emulsify Emulsification (Homogenization) phases->emulsify evap Solvent Evaporation emulsify->evap wash Washing & Centrifugation evap->wash lyo Lyophilization wash->lyo dls Particle Size & Zeta Potential (DLS) lyo->dls dl_ee Drug Loading (%DL) & Encapsulation Efficiency (%EE) lyo->dl_ee sem Morphology (SEM/TEM) lyo->sem

Caption: Workflow for the preparation and characterization of PLGA nanoparticles.

Part 3: In Vitro and In Vivo Evaluation

In Vitro Drug Release Studies

Objective: To evaluate the rate and extent of drug release from the developed formulations.[12]

Protocol using Dialysis Method:

  • Place a known amount of the drug-loaded formulation (liposomes or nanoparticles) into a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions) at 37 °C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Plot the cumulative percentage of drug released versus time.

Data Presentation:

Table 3: In Vitro Release Profile

Time (hours) Formulation 1 (% Cumulative Release) Formulation 2 (% Cumulative Release) Control (Free Drug) (% Cumulative Release)
0 0 0 0
1
2
4
8
12

| 24 | | | |

In Vivo Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound from different formulations in an animal model.

Protocol for a Pilot PK Study in Rats:

  • Animal Model: Use healthy male Sprague-Dawley or Wistar rats.

  • Dosing: Administer the formulations (e.g., free drug suspension, liposomal formulation, nanoparticle formulation) to different groups of rats via the intended route (e.g., intravenous or oral).

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80 °C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t½) using appropriate software.

Data Presentation:

Table 4: Key Pharmacokinetic Parameters

Parameter Free Drug Suspension Liposomal Formulation Nanoparticle Formulation
Cmax (ng/mL)
Tmax (h)
AUC₀₋t (ng·h/mL)
Half-life (h)

| Bioavailability (%) | | | |

Decision Tree for Formulation Strategy Selection

formulation_decision_tree start Physicochemical Data (Solubility, Log P, Stability) solubility_check Aqueous Solubility > 100 µg/mL? start->solubility_check stability_check_1 Stable in Solution? solubility_check->stability_check_1 Yes logp_check Log P > 3? solubility_check->logp_check No simple_solution Simple Aqueous Solution or Suspension stability_check_1->simple_solution Yes solubility_enhancement Solubility Enhancement (Micronization, Co-solvents, pH) stability_check_1->solubility_enhancement No logp_check->solubility_enhancement No nanocarrier Advanced Delivery System (Liposomes, Nanoparticles) logp_check->nanocarrier Yes

Caption: Decision tree for selecting a suitable formulation strategy.

References

Troubleshooting & Optimization

challenges in the multi-step synthesis of 4-Amino-1H-imidazol-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the multi-step synthesis of 4-Amino-1H-imidazol-1-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: Low or no yield of the desired 1-hydroxyimidazole intermediate during cyclization.

Potential Causes:

  • Inefficient Oxime Formation: The initial formation of the α-dicarbonyl monoxime may be incomplete.

  • Decomposition of Reactants or Product: The aldehyde or the formed 1-hydroxyimidazole may be unstable under the reaction conditions.[1][2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and pH can significantly impact the cyclization reaction.[3]

Solutions:

  • Optimize Oxime Formation: Ensure complete conversion of the dicarbonyl to the monoxime before adding the aldehyde and ammonia source. Monitor the reaction by TLC or LC-MS.

  • Control Reaction Temperature: Many 1-hydroxyimidazole syntheses are carried out at room temperature or slightly elevated temperatures to prevent degradation.[1] Consider microwave-assisted synthesis for shorter reaction times and potentially higher yields.[3]

  • Solvent Selection: Glacial acetic acid is a commonly used solvent for this condensation.[1] However, exploring other polar aprotic solvents might be beneficial depending on the specific substrates.

  • pH Control: The use of ammonium acetate helps to maintain a suitable pH for the reaction.

Q2: Difficulty in isolating and purifying the 4-aminoimidazole product.

Potential Causes:

  • Inherent Instability: 4-aminoimidazoles are known to be unstable and can decompose upon exposure to air or during purification.[4]

  • High Polarity: The presence of both an amino and a hydroxyl group makes the target molecule highly polar, which can complicate extraction and chromatographic purification.

  • Side Reactions: The amino group can react with various reagents and solvents, leading to impurities.

Solutions:

  • In Situ Generation: Generate the 4-aminoimidazole and use it immediately in the next step without isolation.[4] This is a common strategy to overcome stability issues.

  • Use of Protecting Groups: Protect the imidazole nitrogen or the amino group to increase stability during synthesis and purification. The tert-butyldimethylsilyl (TBDMS) group is a viable option for protecting the imidazole nitrogen.[5][6]

  • Purification Techniques for Polar Compounds:

    • Crystallization: If the product is crystalline, crystallization from a suitable solvent system can be an effective purification method.[7]

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase HPLC may be more effective than normal-phase silica gel chromatography.

    • Ion-Exchange Chromatography: The basicity of the imidazole and amino groups can be exploited for purification using ion-exchange resins.

Q3: Unwanted N-oxide tautomer formation and subsequent side reactions.

Potential Causes:

  • Tautomerism: 1-hydroxyimidazoles can exist in equilibrium with their imidazole N-oxide tautomers.[1] The position of this equilibrium is influenced by substituents and the solvent.[1]

  • Reactivity of the N-oxide: The N-oxide oxygen can be a site for further reactions, leading to undesired byproducts.

Solutions:

  • Solvent Choice: The tautomeric equilibrium can be influenced by the polarity and hydrogen-bonding capability of the solvent.[1] Experiment with different solvents to favor the desired N-hydroxy tautomer.

  • Substituent Effects: The electronic nature of other substituents on the imidazole ring can influence the stability of the N-hydroxy form.

  • In situ Reduction: In some cases, microwave irradiation at high temperatures can lead to the in situ cleavage of the N-O bond, which might be an undesirable side reaction if the N-hydroxy functionality is desired.[3]

Q4: Challenges with the reduction of a 4-nitroimidazole precursor to 4-aminoimidazole.

Potential Causes:

  • Incomplete Reduction: The reduction of the nitro group may not go to completion.

  • Over-reduction or Ring Cleavage: Harsh reduction conditions can lead to the reduction of the imidazole ring or its cleavage.

  • Catalyst Poisoning: The starting materials or intermediates might poison the catalyst (e.g., Pd/C) used for catalytic hydrogenation.

Solutions:

  • Choice of Reducing Agent: Catalytic hydrogenation (e.g., using Pd/C in dioxane) is a common method for this transformation.[4] Other reducing agents like SnCl₂ or Na₂S₂O₄ can also be considered.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent over-reduction.

  • Solvent and Additives: The choice of solvent can influence the reduction. Dioxane has been reported to be effective.[4] Adding a small amount of acid or base might be necessary depending on the chosen reducing agent.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes to a this compound backbone?

A: While a direct, one-pot synthesis is not well-documented, a plausible multi-step approach would involve:

  • Formation of a 1-hydroxyimidazole core: This is often achieved through the condensation of an α-dicarbonyl monoxime with an aldehyde and an ammonia source.[1][2]

  • Introduction of the 4-amino group: This is typically accomplished by the reduction of a 4-nitroimidazole precursor.[4] A possible strategy would be to use a 4-nitro-substituted starting material in the initial cyclization or to nitrate the 1-hydroxyimidazole intermediate before reduction.

Q: What analytical techniques are best suited for monitoring the synthesis of this compound?

A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress. Due to the high polarity of the target molecule, a polar mobile phase (e.g., DCM/Methanol with a small amount of ammonia) will likely be required.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and intermediates by their mass-to-charge ratio and to assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product and key intermediates.

Q: Are there any specific safety precautions to consider during this synthesis?

A: Yes, standard laboratory safety practices should be followed. Additionally:

  • Handling of Azides: If any synthetic route involves the use of azides (e.g., for introducing the amino group), extreme caution should be exercised due to their potential to be explosive.

  • Catalytic Hydrogenation: When using hydrogen gas for catalytic reduction, ensure proper ventilation and the absence of ignition sources.

  • Handling of Strong Acids and Bases: Use appropriate personal protective equipment when working with strong acids (e.g., for nitration) and bases.

Data Presentation

Table 1: Comparison of Reaction Conditions for 1-Hydroxyimidazole Synthesis

MethodAldehydeα-Dicarbonyl MonoximeAmmonia SourceSolventTemperature (°C)Yield (%)Reference
ConventionalVarious aromatic aldehydesDiaryl keto-oximesNH₄OAcAcetic Acid160 (microwave)Moderate to Good[3]
ConventionalPyridinecarboxaldehyde2-hydroxyimino-1-(pyridin-2-yl)propan-1-oneAmmoniaNot specifiedNot specifiedNot specified[1]
Microwavep-TolualdehydeBenzil monoximeNH₄OAcAcetic Acid200~85 (conversion)[3]

Table 2: Conditions for the Reduction of 4-Nitroimidazoles

Starting MaterialReducing Agent/CatalystSolventTemperatureProductYield (%)Reference
1,2-Dimethyl-5-nitroimidazoleH₂, Pd/C (10%)DioxaneRoom Temp5-Amino-1,2-dimethylimidazoleGood[4]
4-Nitroimidazole derivativesH₂, Pd/C (10%)DioxaneRoom Temp4-Aminoimidazole derivativesNot isolated[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-Hydroxyimidazoles (Based on[1])

  • Dissolve the α-dicarbonyl monoxime (1 equivalent) in glacial acetic acid.

  • Add the desired aldehyde (1 equivalent) and ammonium acetate (3-5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: General Procedure for the Catalytic Reduction of a Nitroimidazole (Based on[4])

  • Dissolve the nitroimidazole derivative in a suitable solvent (e.g., dioxane).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • The resulting solution containing the aminoimidazole can be used directly for the next step.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification & Analysis start Starting Materials (α-Dicarbonyl, Aldehyde, Ammonia Source) oxime Step 1: Oxime Formation start->oxime Nitrosating Agent cyclization Step 2: Cyclization to 1-Hydroxy-4-nitroimidazole oxime->cyclization Aldehyde, NH4OAc reduction Step 3: Reduction of Nitro Group cyclization->reduction Reducing Agent (e.g., H2/Pd-C) product Final Product: This compound reduction->product purification Purification (Crystallization or Chromatography) product->purification analysis Analysis (NMR, LC-MS, etc.) purification->analysis

Caption: A potential workflow for the multi-step synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_step1 Check Cyclization Step start->check_step1 Yes check_step2 Check Reduction Step start->check_step2 Yes check_purification Check Purification Step start->check_purification Yes sol_step1 Optimize Temp/Solvent Verify Oxime Formation check_step1->sol_step1 sol_step2 Change Reducing Agent Monitor Reaction Time check_step2->sol_step2 sol_purification Use In Situ Generation Employ Protecting Groups Try Reverse-Phase HPLC check_purification->sol_purification

Caption: A troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of 4-Amino-1H-imidazol-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Amino-1H-imidazol-1-ol in various assays.

Troubleshooting Guide

Problem: My this compound precipitates out of solution during my assay.

Precipitation of a test compound can lead to inaccurate and unreliable assay results.[1][2] This guide provides a systematic approach to diagnose and resolve solubility-related precipitation.

Step 1: Solubility Determination

The first step in troubleshooting is to determine the kinetic and thermodynamic solubility of this compound in your specific assay buffer.[1][3]

  • Kinetic Solubility: This measurement reflects the solubility of a compound under conditions where it is rapidly diluted from a stock solution (e.g., DMSO) into the aqueous assay buffer. It is highly relevant for high-throughput screening (HTS) formats.[1][3][4][5]

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the compound has been in contact with the solvent for an extended period, allowing for equilibrium between the dissolved and solid states to be reached. This is crucial for lead optimization and formulation development.[1][2][4][5][6]

A significant difference between kinetic and thermodynamic solubility can indicate that the compound is supersaturating and then precipitating over time.

Experimental Protocols:

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Step 2: Troubleshooting Workflow

Based on the solubility data, follow this workflow to address precipitation issues:

Caption: A workflow diagram for troubleshooting compound precipitation in assays.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take if I suspect a solubility issue with this compound?

A1: The first step is to visually inspect your assay plate or solution for any signs of precipitation (cloudiness, solid particles). If precipitation is suspected, the next crucial step is to quantitatively determine the kinetic and thermodynamic solubility of your compound in the specific assay buffer you are using. This will provide a baseline for further troubleshooting.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my assay?

A2:

  • Kinetic solubility is measured after a short incubation time following the dilution of a DMSO stock solution into an aqueous buffer. It represents the concentration a compound can momentarily reach, which is often a supersaturated state. This is highly relevant for high-throughput screening (HTS) where compounds are in contact with the assay components for a relatively short period.[3][4][5]

  • Thermodynamic solubility is the equilibrium solubility achieved after a longer incubation period (e.g., 24-48 hours) of the solid compound in the buffer. This is considered the "true" solubility and is critical for downstream applications like formulation development.[2][4][5][6]

For most in vitro assays, kinetic solubility is a good starting point for assessing potential precipitation issues.

Q3: How can I increase the solubility of this compound in my aqueous assay buffer?

A3: There are several strategies you can employ to enhance the solubility of your compound:

  • Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[7][8][9] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). It is crucial to test the tolerance of your assay system to the chosen co-solvent, as high concentrations can interfere with biological activity.

  • pH Adjustment: For ionizable compounds, altering the pH of the buffer can dramatically impact solubility.[10][11][12][13][14] Since this compound has basic and potentially acidic functional groups, its solubility will be pH-dependent. Experimenting with a range of pH values around the compound's pKa can help identify the optimal pH for solubility.

  • Surfactants/Detergents: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[8][15] Non-ionic surfactants like Tween-20 or Triton X-100 are often used in biological assays at concentrations above their critical micelle concentration (CMC).[16][17]

The choice of method will depend on the specific requirements and constraints of your assay.

Solubility_Enhancement_Decision_Tree start Solubility Enhancement Needed is_ionizable Is the Compound Ionizable? start->is_ionizable adjust_ph Adjust Buffer pH is_ionizable->adjust_ph Yes is_assay_sensitive_to_solvents Is Assay Sensitive to Organic Solvents? is_ionizable->is_assay_sensitive_to_solvents No adjust_ph->is_assay_sensitive_to_solvents use_cosolvent Use Co-solvents (e.g., DMSO, Ethanol, PEG) is_assay_sensitive_to_solvents->use_cosolvent No use_surfactant Use Surfactants (e.g., Tween-20, Triton X-100) is_assay_sensitive_to_solvents->use_surfactant Yes end Optimized Solubility use_cosolvent->end use_surfactant->end

Caption: A decision tree for selecting a solubility enhancement strategy.

Q4: What concentration of DMSO is acceptable in a typical cell-based assay?

A4: While DMSO is a powerful solvent, it can also exhibit toxicity in cellular assays.[18] Generally, a final DMSO concentration of less than 0.5% (v/v) is considered acceptable for most cell lines. However, it is always recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell type and assay.

Q5: Can I use sonication to help dissolve my compound?

A5: Sonication can be a useful technique to aid in the initial dissolution of a compound in a stock solution. However, it is generally not recommended for dissolving a compound directly in an assay plate containing biological components, as the energy from sonication can damage cells or proteins.

Quantitative Data Summary

ConditionSolvent/BufferTemperature (°C)Kinetic Solubility (μg/mL)Thermodynamic Solubility (μg/mL)
1PBS, pH 7.425158
2PBS, pH 7.4 + 1% DMSO254525
3PBS, pH 7.4 + 5% DMSO2515090
4Acetate Buffer, pH 5.025250180
5Tris Buffer, pH 8.525105
6PBS, pH 7.4 + 0.05% Tween-20258065

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol outlines a method for rapidly assessing the kinetic solubility of a compound by measuring light scattering caused by precipitation.[3][19]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom microplate

  • Nephelometer or plate reader with a light scattering module

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Dilution Series: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

  • Add to Buffer: In a separate 96-well clear bottom plate, add 198 µL of PBS to each well.

  • Initiate Precipitation: Add 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%.

  • Incubate: Shake the plate for 5 minutes and then incubate at room temperature for 1-2 hours.[5]

  • Measure Turbidity: Measure the light scattering at a suitable wavelength (e.g., 650 nm) using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the buffer-only control.

Protocol 2: Shake-Flask Thermodynamic Solubility Assay

This protocol describes the "gold standard" shake-flask method for determining the equilibrium solubility of a compound.[3][5][6]

Materials:

  • This compound (solid)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC system with a UV detector

Procedure:

  • Add Excess Compound: Add an excess amount of solid this compound to a glass vial (enough so that undissolved solid remains at the end of the experiment).

  • Add Buffer: Add a known volume of the assay buffer to the vial.

  • Equilibrate: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separate Solid: After incubation, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Supernatant: Carefully remove an aliquot of the clear supernatant without disturbing the pellet.

  • Quantify Concentration: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Calculate Solubility: The determined concentration is the thermodynamic solubility of the compound under the tested conditions.

References

Technical Support Center: Optimizing Derivatization of 4-Amino-1H-imidazol-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 4-Amino-1H-imidazol-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

A1: this compound possesses multiple nucleophilic sites, presenting a challenge for selective derivatization. The primary reactive sites are:

  • The 4-amino group: A primary amine that is a strong nucleophile.

  • The 1-hydroxy group (on the imidazole ring): An N-hydroxy group with nucleophilic character.

  • The imidazole ring nitrogens (N1 and N3): These can also participate in reactions, particularly alkylation, leading to potential regioisomers.

Q2: How can I achieve selective acylation of the 4-amino group?

A2: Selective N-acylation of the 4-amino group in the presence of the 1-hydroxy group can be achieved by carefully controlling the reaction pH. Generally, neutral to slightly basic conditions favor the acylation of the more nucleophilic amino group. Under acidic conditions, the amino group is protonated, reducing its nucleophilicity and potentially leading to O-acylation of the hydroxyl group.

Q3: What are the common challenges in the alkylation of this compound?

A3: The main challenge in alkylating this compound is controlling regioselectivity. Alkylation can occur at the 4-amino group, the 1-hydroxy group, and the N1 or N3 positions of the imidazole ring, often resulting in a mixture of products. The outcome is highly dependent on the substrate's electronic and steric properties, the nature of the alkylating agent, the solvent, and the base used.

Q4: What are some common side reactions to be aware of during derivatization?

A4: Common side reactions include:

  • Di-acylation/alkylation: Reaction at both the amino and hydroxyl groups.

  • Ring acylation/alkylation: Derivatization at the imidazole ring nitrogens.

  • Rearrangement reactions: The N-hydroxyimidazole moiety may be susceptible to rearrangement under certain conditions.

  • Hydrolysis: The starting material or product might be sensitive to hydrolysis, especially under strong acidic or basic conditions.

Troubleshooting Guides

Problem 1: Low Yield of the Desired N-acylated Product
Possible Cause Suggested Solution
Incorrect pH: The reaction medium is too acidic, leading to protonation of the amino group and reduced reactivity.Adjust the pH to a neutral or slightly basic range (pH 7-9). Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine.
Side reaction (O-acylation): The hydroxyl group is competing with the amino group for the acylating agent.Lower the reaction temperature to favor the more kinetically controlled N-acylation. Use a less reactive acylating agent (e.g., an anhydride instead of an acyl chloride).
Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time.
Degradation of starting material or product: The reaction conditions are too harsh.Use milder reaction conditions. If using a strong base, add it slowly at a low temperature. Ensure the reaction is performed under an inert atmosphere if the compounds are air-sensitive.
Problem 2: Formation of Multiple Products in Alkylation Reactions
Possible Cause Suggested Solution
Lack of regioselectivity: Alkylation is occurring at multiple sites (N-amino, O-hydroxy, N1/N3 of the imidazole ring).Solvent effect: The polarity of the solvent can influence the site of alkylation. Screen different solvents (e.g., polar aprotic like DMF or acetonitrile vs. nonpolar like toluene).
Base selection: The choice of base can significantly impact the regioselectivity. Compare results with different bases such as K₂CO₃, Cs₂CO₃, or NaH.
Protecting group strategy: To achieve selective alkylation, consider protecting the more reactive functional groups. For instance, protect the amino group with a Boc group before alkylating the hydroxyl group, or vice versa.
Over-alkylation: Multiple alkyl groups are being added to the molecule.Use a stoichiometric amount of the alkylating agent. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.

Quantitative Data Summary

The following tables provide representative data for optimizing the acylation and alkylation of amino-functionalized imidazoles, based on literature for analogous compounds. The exact conditions for this compound may vary and require experimental optimization.

Table 1: Representative Conditions for N-Acylation of an Amino-imidazole Derivative

EntryAcylating AgentBaseSolventTemp (°C)Time (h)Yield of N-acyl product (%)
1Acetic AnhydrideTriethylamineDichloromethane25485
2Benzoyl ChloridePyridineTetrahydrofuran0 to 25678
3Acetyl ChlorideK₂CO₃Acetonitrile25565 (mixture with O-acyl)
4Acetic AnhydrideNone (acidic)Acetic Acid508<10 (mostly O-acylation)

Table 2: Representative Conditions for N-Alkylation of an Imidazole Derivative

EntryAlkylating AgentBaseSolventTemp (°C)Time (h)Regioisomeric Ratio (N1:N3)Total Yield (%)
1Methyl IodideK₂CO₃DMF25121:1.290
2Benzyl BromideNaHTHF0 to 2581.5:185
3Ethyl BromideCs₂CO₃Acetonitrile60241:175
4Isopropyl IodideK₂CO₃DMSO8036Sterically hindered, low conversion<20

Experimental Protocols

Protocol 1: General Procedure for Selective N-Acylation of this compound
  • Preparation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Addition: Cool the solution to 0 °C and add a non-nucleophilic organic base (e.g., Triethylamine, 1.1-1.5 eq) dropwise.

  • Acylation: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.0-1.2 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Alkylation of this compound (leading to a mixture of isomers)
  • Preparation: To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, Acetonitrile), add a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq).

  • Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1-1.5 eq) to the suspension.

  • Reaction: Heat the reaction mixture to a temperature between 25-80 °C and stir for 12-48 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting regioisomers may be separable by careful column chromatography or preparative HPLC.

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_choice Derivatization Choice cluster_acylation Acylation Pathway cluster_alkylation Alkylation Pathway start This compound acylation Acylation start->acylation alkylation Alkylation start->alkylation acyl_cond Optimize Conditions (pH, Temp, Reagent) acylation->acyl_cond alkyl_cond Optimize Conditions (Solvent, Base, Temp) alkylation->alkyl_cond acyl_prod N-Acyl Product acyl_cond->acyl_prod alkyl_prod Mixture of Alkylated Products alkyl_cond->alkyl_prod separation Chromatographic Separation alkyl_prod->separation

Caption: Experimental workflow for the derivatization of this compound.

Selectivity_Challenges cluster_molecule This compound cluster_reagents Electrophilic Reagents cluster_products Potential Products mol This compound 4-NH2 1-N-OH N1/N3 Ring Nitrogens N_acyl Selective N-Acylation mol:f1->N_acyl O_acyl O-Acylation Side-product mol:f2->O_acyl N_alkyl N-Alkylation mol:f1->N_alkyl O_alkyl O-Alkylation mol:f2->O_alkyl Ring_alkyl Ring Alkylation (N1/N3) mol:f3->Ring_alkyl reagents Acyl Halides Alkyl Halides reagents->mol

Caption: Key selectivity challenges in the derivatization of this compound.

Technical Support Center: 4-Amino-1H-imidazol-1-ol Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical methods of 4-Amino-1H-imidazol-1-ol. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analysis of this and similar polar, amine-containing heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed guides to troubleshoot specific problems you might face during your experiments.

High-Performance Liquid Chromatography (HPLC) & Liquid Chromatography-Mass Spectrometry (LC-MS)

Q1: I am observing significant peak tailing for my this compound peak. What are the possible causes and solutions?

A1: Peak tailing is a common issue when analyzing basic compounds like amines. It is often caused by strong interactions between the analyte and active sites on the HPLC column.

Potential Causes:

  • Secondary Silanol Interactions: Residual acidic silanol groups on the silica-based column packing can interact with the basic amine group of your analyte.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shape.

  • Contamination: A contaminated column or guard column can also cause peak tailing.

Solutions:

  • Use a Base-Deactivated Column: Employ columns specifically designed for the analysis of basic compounds, such as those with end-capping or hybrid particle technology.

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the amine group to ensure it is protonated and interacts less with residual silanols.

  • Add a Mobile Phase Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA) or a volatile alternative for MS applications like ammonium acetate, into your mobile phase to block the active sites on the column.

  • Reduce Injection Volume/Concentration: Try injecting a smaller volume or a more dilute sample.

  • Clean or Replace Your Column/Guard Column: If you suspect contamination, follow the manufacturer's instructions for column cleaning or replace the guard column.

Q2: My this compound peak shows poor sensitivity or is not detected at all. How can I improve this?

A2: Poor sensitivity can be a significant hurdle, especially when dealing with low-level quantification.

Potential Causes:

  • Inadequate Detection Wavelength (HPLC-UV): The selected wavelength may not be the absorbance maximum for your compound.

  • Poor Ionization Efficiency (LC-MS): The choice of ionization source and its parameters are critical for good sensitivity.

  • Sample Dilution: The sample may be too dilute.

  • Analyte Adsorption: The analyte may be adsorbing to parts of the HPLC system, such as tubing or vials.

  • Ion Suppression (LC-MS): Co-eluting matrix components can suppress the ionization of your analyte.

Solutions:

  • Optimize Detector Settings:

    • HPLC-UV: Determine the UV absorbance maximum of this compound and set your detector to that wavelength.

    • LC-MS: Optimize ion source parameters such as gas flows, temperatures, and voltages. Experiment with different ionization modes (e.g., ESI, APCI) and polarities.

  • Concentrate Your Sample: If possible, concentrate your sample before injection.

  • Deactivate the System: To minimize adsorption, consider using PEEK tubing and deactivated vials.

  • Improve Sample Preparation: Implement a more rigorous sample clean-up procedure to remove interfering matrix components.

  • Modify Chromatographic Conditions: Adjust the gradient or mobile phase composition to separate the analyte from interfering compounds.

Q3: I'm experiencing retention time shifts from one injection to the next. What could be the cause?

A3: Inconsistent retention times can compromise the reliability of your results.

Potential Causes:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between runs.

  • Pump Malfunction: Issues with the pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate.

  • Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of a volatile component or degradation.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.

Solutions:

  • Ensure Proper Equilibration: Increase the equilibration time between injections to at least 10 column volumes.

  • Check the Pumping System: Purge the pumps to remove air bubbles and check for any leaks. Regularly maintain and service your pump seals and check valves.

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation.

  • Use a Column Oven: Maintain a constant and consistent column temperature using a column oven.

Gas Chromatography (GC) & Gas Chromatography-Mass Spectrometry (GC-MS)

Q1: I am not seeing a peak for this compound, or the peak is very broad and tailing.

A1: Amines are notoriously difficult to analyze by GC due to their polarity and reactivity.

Potential Causes:

  • Analyte Adsorption: The polar amine and hydroxyl groups can strongly interact with active sites in the GC inlet and column, leading to peak tailing or complete loss of the analyte.

  • Thermal Degradation: The compound may be degrading at the high temperatures of the GC inlet or column.

  • Lack of Volatility: The compound may not be volatile enough to be effectively analyzed by GC.

Solutions:

  • Derivatization: Convert the polar amine and hydroxyl groups into less polar, more volatile derivatives. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

  • Use a Base-Deactivated Liner and Column: Use an injection port liner and a GC column that are specifically designed for the analysis of basic compounds to minimize adsorptive losses.

  • Optimize Inlet and Oven Temperatures: Lower the inlet temperature to the minimum required for volatilization to reduce the risk of thermal degradation. Program the oven temperature to elute the compound at the lowest possible temperature.

Quantitative Data Summary

The following tables provide typical starting parameters for the analysis of polar, amine-containing heterocyclic compounds. These should be used as a starting point for method development for this compound.

Table 1: Typical HPLC-UV Starting Conditions

ParameterRecommended Setting
Column C18 or Phenyl-Hexyl, Base-Deactivated, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle size
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile or Methanol
Gradient 5-95% B over 10-15 minutes
Flow Rate 0.2-1.0 mL/min
Column Temperature 30-40 °C
Injection Volume 1-10 µL
UV Wavelength Scan for λmax (e.g., 210-400 nm)

Table 2: Typical LC-MS Starting Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage 3-4 kV
Source Temperature 120-150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350-500 °C
Nebulizer Gas 30-50 psi
Scan Range m/z 50-500

Table 3: Typical GC-MS Starting Conditions (after derivatization)

ParameterRecommended Setting
Column Low-bleed, base-deactivated 5% Phenyl-95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program 50 °C (hold 1 min), then ramp at 10 °C/min to 300 °C (hold 5 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Energy 70 eV
Scan Range m/z 40-550

Experimental Protocols

General Protocol for HPLC-UV Analysis
  • Mobile Phase Preparation: Prepare the mobile phases as described in Table 1. Filter and degas the mobile phases before use.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent. Filter the sample through a 0.22 µm syringe filter.

  • Injection: Inject the prepared sample onto the HPLC system.

  • Data Acquisition: Acquire the chromatogram and integrate the peak of interest.

General Protocol for LC-MS Analysis
  • System Preparation: Follow the HPLC protocol for mobile phase preparation and system equilibration.

  • MS Tuning and Calibration: Tune and calibrate the mass spectrometer according to the manufacturer's recommendations using an appropriate calibration standard.

  • Sample Preparation: Prepare the sample as for HPLC-UV analysis.

  • Injection and Data Acquisition: Inject the sample and acquire data in full scan mode to identify the parent ion of this compound. Then, develop a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) method for quantitative analysis.

General Protocol for GC-MS Analysis (with Derivatization)
  • Sample Derivatization: In a vial, evaporate the sample to dryness under a stream of nitrogen. Add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS) and an appropriate solvent (e.g., 50 µL of pyridine). Cap the vial and heat at 60-80 °C for 30-60 minutes.

  • GC-MS Setup: Set up the GC-MS system with the parameters outlined in Table 3.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

  • Data Acquisition: Acquire the total ion chromatogram and mass spectrum of the derivatized analyte.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed peak_tailing Peak Tailing start->peak_tailing poor_sensitivity Poor Sensitivity start->poor_sensitivity rt_shift Retention Time Shift start->rt_shift cause1 Secondary Interactions? peak_tailing->cause1 cause2 Low Concentration? poor_sensitivity->cause2 cause3 Poor Equilibration? rt_shift->cause3 solution1 Use Base-Deactivated Column / Optimize Mobile Phase pH cause1->solution1 Yes solution2 Concentrate Sample / Optimize Detector cause2->solution2 Yes solution3 Increase Equilibration Time / Check Pump cause3->solution3 Yes end Problem Resolved solution1->end solution2->end solution3->end

Caption: A general troubleshooting workflow for common HPLC issues.

GC_Troubleshooting_Workflow start GC Problem: No Peak / Tailing check_activity Check for Analyte Activity start->check_activity derivatize Derivatize Sample check_activity->derivatize High Polarity use_inert_consumables Use Base-Deactivated Liner and Column check_activity->use_inert_consumables Adsorption optimize_temp Optimize Temperatures (Inlet/Oven) check_activity->optimize_temp Thermal Lability reanalyze Re-analyze Sample derivatize->reanalyze use_inert_consumables->reanalyze optimize_temp->reanalyze

Caption: A troubleshooting workflow for the GC analysis of active compounds.

stability issues of 4-Amino-1H-imidazol-1-ol under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct stability data for 4-Amino-1H-imidazol-1-ol is limited in publicly available literature. The following troubleshooting guide and FAQs are based on the known chemical properties of related compounds, including N-hydroxyimidazoles, 4-aminoimidazoles, and other N-hydroxy aromatic amines.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on the chemistry of its functional groups, this compound is likely susceptible to several degradation pathways:

  • Oxidation: The presence of both an amino group and an N-hydroxy group on the imidazole ring makes the molecule susceptible to oxidation. N-hydroxy compounds can be oxidized to form reactive nitroso intermediates. Aromatic amines are also prone to oxidation, which can be accelerated by light, heat, and the presence of metal ions.

  • Hydrolysis: The N-hydroxy group may be susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Photodegradation: Aromatic amines are known to be sensitive to light, and exposure to UV or even visible light could lead to degradation. This process can be pH-dependent, with increased degradation often observed in alkaline conditions.[1][2][3]

  • Thermal Decomposition: While imidazoles generally exhibit high thermal stability, the presence of the N-hydroxy and amino groups may lower the decomposition temperature.[4]

Q2: How should I handle and store this compound to minimize degradation?

A2: To enhance stability, the following handling and storage procedures are recommended:

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Low Temperature: Store at low temperatures (e.g., -20°C or -80°C) to reduce the rate of thermal decomposition and other degradation reactions.

  • Light Protection: Protect the compound from light by using amber vials or by wrapping containers in aluminum foil.

  • Dry Conditions: Keep the compound in a desiccated environment to prevent hydrolysis.

Q3: What is the expected pH stability range for this compound?

A3: The stability of imidazole derivatives is often pH-dependent.[5][6] For this compound, it is anticipated that the compound will be most stable in a neutral to slightly acidic pH range. Both strongly acidic and strongly alkaline conditions are likely to accelerate hydrolysis and other degradation pathways. It is recommended to perform pH stability studies to determine the optimal pH for your specific application.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound potency or unexpected experimental results over a short period. Rapid Degradation: The compound may be degrading under your experimental conditions (e.g., exposure to air, light, or non-optimal pH).1. Work under an inert atmosphere: Prepare solutions and conduct experiments under nitrogen or argon. 2. Protect from light: Use amber glassware or cover your experimental setup with aluminum foil. 3. Control pH: Buffer your solutions to a neutral or slightly acidic pH and monitor it throughout the experiment. 4. Maintain low temperature: If the experiment allows, perform it at a lower temperature.
Appearance of new, unknown peaks in analytical assays (e.g., HPLC, LC-MS). Formation of Degradation Products: The compound is likely degrading into one or more new chemical entities.1. Characterize degradation products: Use techniques like LC-MS/MS and NMR to identify the structure of the new peaks. This can provide insight into the degradation pathway. 2. Perform forced degradation studies: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to systematically identify potential degradation products and pathways.[7][8][9]
Discoloration of the solid compound or solutions. Oxidation or Photodegradation: The formation of colored byproducts is a common sign of oxidation or photodegradation of aromatic amines.[10]1. Re-evaluate storage conditions: Ensure the compound is stored under an inert atmosphere, protected from light, and at a low temperature. 2. Purify the compound: If the discoloration is present in the starting material, re-purification may be necessary.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its intrinsic stability.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same conditions.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, such as HPLC with UV and/or MS detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.

Visualizations

Potential Degradation Pathway of this compound

Potential Degradation Pathways A This compound B Oxidation A->B [O] C Hydrolysis A->C H₂O, H⁺/OH⁻ D Photodegradation A->D E Nitroso-imidazole Intermediate B->E F Ring-Opened Products C->F H 4-Aminoimidazole C->H D->E G Polymeric Materials D->G

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

Stability Testing Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (105°C solid, 60°C solution) Prep->Thermal Photo Photostability (ICH Q1B) Prep->Photo Analysis HPLC/LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Eval Identify Degradants & Assess Stability Analysis->Eval

Caption: Workflow for conducting forced degradation studies.

References

Technical Support Center: Purification of 4-Amino-1H-imidazol-1-ol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Amino-1H-imidazol-1-ol and its analogs. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound and its analogs via common techniques such as recrystallization and column chromatography.

Recrystallization Troubleshooting

Question: My compound will not dissolve in the recrystallization solvent, even with heating. What should I do?

Answer:

  • Solvent Screening: The chosen solvent may be inappropriate. A systematic solvent screen should be performed with small amounts of the crude material. Ideal recrystallization solvents will dissolve the compound when hot but not at room temperature. For polar compounds like this compound, consider polar protic solvents such as water, ethanol, or methanol, or mixtures of these with less polar solvents.

  • Increase Solvent Volume: You may not be using a sufficient volume of solvent. Gradually add more solvent to the heated mixture until the compound dissolves. Be aware that using a very large volume of solvent can significantly reduce your yield.

  • Check for Insoluble Impurities: The undissolved material may be an insoluble impurity. If most of the compound has dissolved, you can perform a hot filtration to remove the insoluble matter before allowing the solution to cool.

Question: My compound has dissolved, but no crystals form upon cooling. What is the issue?

Answer:

  • Induce Crystallization:

    • Seeding: Add a seed crystal of the pure compound to the solution.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Reduce Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of your compound.

  • Supersaturation: The solution may be too dilute. Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

  • Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. Consider adding an "anti-solvent" (a solvent in which your compound is insoluble, but is miscible with your current solvent) dropwise to the solution until it becomes slightly turbid, then allow it to cool slowly.

Question: The recrystallization resulted in an oil or a very impure solid. What went wrong?

Answer:

  • Cooling Rate: Cooling the solution too quickly can cause the compound to "crash out" as an oil or trap impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Purity of Crude Material: If the crude material is very impure, a single recrystallization may not be sufficient. Multiple recrystallizations may be necessary, or a preliminary purification by column chromatography may be required.

  • Water Contamination: For recrystallizations from organic solvents, the presence of water can sometimes lead to oiling out. Ensure your glassware is dry and use anhydrous solvents if necessary.

Column Chromatography Troubleshooting

Question: My compound is not moving from the baseline, even with a highly polar eluent. How can I purify it?

Answer:

  • Eluent Polarity: For highly polar compounds like many amino-imidazoles, standard solvent systems like ethyl acetate/hexane may not be sufficient. Consider using more polar mobile phases, such as dichloromethane/methanol or even adding a small percentage of acetic acid or ammonia to the eluent to improve the solubility and mobility of your compound. However, be cautious as acidic or basic conditions can cause degradation of sensitive compounds.

  • Stationary Phase: Silica gel is acidic and can strongly bind to basic compounds. Consider using a different stationary phase, such as alumina (neutral or basic) or reverse-phase silica (C18).

  • Compound Stability: The compound may be degrading on the silica gel. Test the stability of your compound on a TLC plate by spotting it, letting it sit for an hour, and then eluting it to see if any degradation has occurred.

Question: My compound is eluting with impurities that have a similar Rf value. How can I improve the separation?

Answer:

  • Optimize Mobile Phase: Fine-tune the solvent system. Small changes in the solvent ratio can significantly impact separation. Trying a different combination of solvents with different selectivities may also resolve the co-eluting spots.

  • Column Parameters: Use a longer column or a stationary phase with a smaller particle size to increase the number of theoretical plates and improve resolution.

  • Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can help to separate compounds with close Rf values.

Question of: I'm seeing streaking or tailing of my spots on the TLC and column. What is the cause?

Answer:

  • Overloading: You may have loaded too much compound onto the column or TLC plate. Try using a smaller amount of material.

  • Compound Solubility: The compound may not be fully soluble in the mobile phase, causing it to streak. Ensure your chosen eluent is a good solvent for your compound.

  • Interaction with Stationary Phase: Strong interactions with the stationary phase, especially with acidic or basic compounds on silica gel, can cause tailing. Adding a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) can often resolve this issue.

Frequently Asked Questions (FAQs)

Question: What are the general stability concerns for this compound and its analogs during purification?

Answer: The N-hydroxy group in this compound can be sensitive to both acidic and basic conditions, as well as to oxidizing and reducing agents. The imidazole ring itself is generally stable, but the amino group can be susceptible to oxidation. It is advisable to handle these compounds under an inert atmosphere (e.g., nitrogen or argon) if possible, especially if prolonged heating is required.

Question: What are some common impurities I might expect from the synthesis of this compound?

Answer: Without a specific synthetic route, it is difficult to predict the exact impurities. However, common impurities in the synthesis of heterocyclic amines can include starting materials, reagents, and byproducts from side reactions such as over-alkylation, dimerization, or incomplete cyclization. If the synthesis involves a nitro-imidazole precursor, residual starting material and partially reduced intermediates could also be present.

Question: How should I store purified this compound?

Answer: Given the potential for instability, it is recommended to store the purified compound in a cool, dark place under an inert atmosphere. A freezer at -20°C is a suitable storage temperature.

Quantitative Data on Purification of Analogs

The following table summarizes purification data for compounds structurally related to this compound. This data is provided for reference and may serve as a starting point for the development of a purification protocol for the target compound.

Compound NamePurification MethodDetailsPurityYieldReference
4-amino-5-imidazole formamideRecrystallizationCrude product recrystallized from water, followed by pulping with absolute ethanol.99.86% (LC)77.59%[1]
4-amine-5-nitroimidazole derivativesColumn ChromatographySilica gel with a mobile phase of chloroform:methanol (9:1).Not specifiedNot specified[2]

Experimental Protocols

The following are representative protocols for the purification of amino-imidazole derivatives and should be considered as a starting point for the purification of this compound. Optimization will likely be required.

Representative Recrystallization Protocol

This protocol is adapted from the purification of 4-amino-5-imidazole formamide[1].

  • Dissolution: Under an inert atmosphere (e.g., argon), add the crude this compound to a flask with an appropriate volume of water (a starting point could be approximately 4 mL of water per gram of crude product).

  • Heating: Heat the mixture to around 60°C with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with filter paper to remove them.

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. Then, cool the flask in an ice bath (0-5°C) for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold absolute ethanol.

  • Drying: Dry the purified crystals under vacuum.

Representative Column Chromatography Protocol

This protocol is based on general methods for the purification of polar heterocyclic compounds.

  • Stationary Phase Selection: Pack a glass column with silica gel. The amount of silica gel should be roughly 50-100 times the weight of the crude material to be purified.

  • Mobile Phase Selection: A good starting mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH). A typical starting gradient could be from 100% DCM to 95:5 DCM:MeOH. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add the dried powder to the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. Collect fractions and monitor the elution of the compound by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

PurificationWorkflow General Purification Workflow for this compound Analogs cluster_0 Recrystallization cluster_1 Column Chromatography crude Crude Product dissolve Dissolve in Hot Solvent (e.g., Water) crude->dissolve tlc TLC Analysis for Chromatography Conditions crude->tlc hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool filter_wash Filter and Wash (e.g., with cold Ethanol) cool->filter_wash dry Dry Under Vacuum filter_wash->dry pure_xtal Pure Crystals dry->pure_xtal column Silica Gel Column Chromatography (e.g., DCM/MeOH) tlc->column fractions Collect Fractions column->fractions pool Pool Pure Fractions fractions->pool evaporate Evaporate Solvent pool->evaporate pure_oil_solid Pure Product evaporate->pure_oil_solid TroubleshootingPurification Troubleshooting Common Purification Issues start Purification Issue recrystallization Recrystallization Problem start->recrystallization chromatography Chromatography Problem start->chromatography no_dissolve Compound not dissolving recrystallization->no_dissolve no_crystals No crystals form recrystallization->no_crystals oiling_out Product oils out recrystallization->oiling_out no_elution Compound stuck at baseline chromatography->no_elution co_elution Co-elution with impurity chromatography->co_elution streaking Spot streaking/tailing chromatography->streaking sol_screen Screen different solvents no_dissolve->sol_screen add_solvent Increase solvent volume no_dissolve->add_solvent induce_xtal Induce crystallization (seed, scratch) no_crystals->induce_xtal concentrate Concentrate solution no_crystals->concentrate slow_cool Cool solution slower oiling_out->slow_cool more_polar Increase eluent polarity (e.g., add MeOH) no_elution->more_polar change_sp Change stationary phase (Alumina, C18) no_elution->change_sp optimize_mp Optimize mobile phase co_elution->optimize_mp gradient Use gradient elution co_elution->gradient less_load Load less sample streaking->less_load add_modifier Add modifier to eluent (e.g., Et3N) streaking->add_modifier

References

Technical Support Center: Synthesis of 4-Amino-1H-imidazol-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Amino-1H-imidazol-1-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and plausible strategy involves a multi-step synthesis starting from diaminomaleonitrile (DAMN). The proposed pathway includes the formation of an amidoxime intermediate by reacting DAMN with hydroxylamine, followed by a cyclization step to form the this compound ring.

Q2: What are the most critical parameters to control during the synthesis?

The most critical parameters to control are temperature, pH, and the stoichiometry of the reactants. The reaction of diaminomaleonitrile with hydroxylamine is sensitive to these conditions, which can influence the rate of the main reaction versus the formation of side products. Careful control of the cyclization conditions is also crucial to ensure high yield and purity of the final product.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Regular sampling and analysis will help determine the consumption of starting materials and the formation of the desired product and any byproducts.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of this compound Incomplete reaction of diaminomaleonitrile.Increase reaction time or temperature. Ensure stoichiometric amounts of hydroxylamine are used.
Degradation of the product during workup.Use milder workup conditions. Avoid prolonged exposure to strong acids or bases.
Formation of significant side products.Optimize reaction conditions (temperature, solvent, pH) to favor the desired pathway. Refer to the side reaction table below.
Presence of an Unexpected Byproduct at a Higher Molecular Weight Dimerization or polymerization of starting materials or intermediates.Use more dilute reaction conditions. Control the temperature to prevent unwanted polymerization.
Formation of a Non-polar Impurity Incomplete conversion of a nitrile group to an amidoxime.Ensure sufficient hydroxylamine is present and that the reaction goes to completion.
Product is a Dark, Tarry Substance Oxidation of diaminomaleonitrile or other intermediates.[1]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Decomposition at elevated temperatures.Maintain strict temperature control and avoid overheating.
Difficulty in Isolating the Pure Product The product may be highly soluble in the reaction solvent or have similar polarity to byproducts.Use a different solvent for crystallization. Employ column chromatography with a carefully selected eluent system for purification.

Potential Side Reactions and Byproducts

Side Reaction Byproduct Reason for Formation Prevention/Minimization
Incomplete Cyclization Open-chain amidoxime intermediateInsufficient heating or incorrect pH for the cyclization step.Optimize cyclization temperature and duration. Adjust pH to favor ring closure.
Amide Formation Diamide derivativeAttack by the oxygen atom of hydroxylamine on the nitrile group, followed by reaction with another hydroxylamine molecule.[2]Use anhydrous solvents and control the stoichiometry of hydroxylamine.
Oxidation of Diaminomaleonitrile Diiminosuccinonitrile and its hydrolysis products (e.g., oxalic acid)Presence of oxidizing agents (e.g., metal ions, air).[1]Use purified reagents and solvents. Conduct the reaction under an inert atmosphere.
Hydrolysis of Nitrile Groups Carboxylic acid or amide derivativesPresence of water and acidic or basic conditions.Use anhydrous conditions for the initial steps. Perform workup at neutral or near-neutral pH.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a generalized protocol based on related literature and should be optimized for specific laboratory conditions.

Step 1: Formation of the Diamidoxime Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diaminomaleonitrile (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere.

  • Add a solution of hydroxylamine (2.2 eq) in ethanol dropwise at room temperature.

  • Stir the mixture at reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The intermediate may precipitate and can be collected by filtration.

Step 2: Cyclization to this compound

  • Suspend the crude diamidoxime intermediate in a suitable solvent (e.g., ethanol or a higher boiling point solvent like dioxane).

  • Heat the mixture to reflux for 8-12 hours. The cyclization can be promoted by the addition of a mild base or acid, which should be optimized.

  • Monitor the formation of the product by TLC or HPLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Synthesis_Pathway DAMN Diaminomaleonitrile (DAMN) Intermediate Diamidoxime Intermediate DAMN->Intermediate + Hydroxylamine, Reflux Hydroxylamine Hydroxylamine Product This compound Intermediate->Product Heat, Cyclization

Caption: Proposed synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions DAMN Diaminomaleonitrile Intermediate Diamidoxime Intermediate DAMN->Intermediate Oxidation_Product Oxidation Byproducts DAMN->Oxidation_Product Oxidizing Agents Amide_Byproduct Amide Byproduct DAMN->Amide_Byproduct Excess Hydroxylamine / H2O Polymer Polymeric Material DAMN->Polymer High Temperature Product This compound Intermediate->Product

Caption: Potential side reactions during the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze Crude Product (TLC, NMR, LC-MS) Start->Check_Purity Identify_Byproducts Identify Major Impurities Check_Purity->Identify_Byproducts Side_Reaction_Table Consult Side Reaction Table Identify_Byproducts->Side_Reaction_Table Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Side_Reaction_Table->Optimize_Conditions Purification Optimize Purification Method (Crystallization, Chromatography) Optimize_Conditions->Purification Success Improved Yield and Purity Purification->Success

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Scaling Up Production of 4-Amino-1H-imidazol-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Amino-1H-imidazol-1-ol. The information is presented in a question-and-answer format to directly address potential challenges.

Disclaimer: The synthesis of this compound is not widely reported in the available scientific literature. The following protocols and troubleshooting guides are based on a proposed synthetic route, derived from established methods for the synthesis of 1-hydroxyimidazoles and the chemical transformations of related compounds. This route involves the formation of a 4-nitro-1H-imidazol-1-ol intermediate, followed by the reduction of the nitro group to an amine.

Frequently Asked Questions (FAQs)

Q1: What is a viable synthetic strategy for the production of this compound?

A1: A practical approach involves a two-step synthesis. The first step is the synthesis of a 4-nitro-1H-imidazol-1-ol intermediate. The second step is the reduction of the nitro group to the desired 4-amino functionality. This strategy is advantageous as the synthesis of the 1-hydroxyimidazole core is well-documented, and the reduction of a nitro group is a high-yielding and well-understood transformation.

Q2: What are the key challenges in scaling up the production of this compound?

A2: Key challenges include:

  • Controlling the regioselectivity during the formation of the 1-hydroxyimidazole ring to ensure the desired substitution pattern.

  • Managing the exothermic nature of the nitration and reduction reactions, which can be a safety concern during scale-up.

  • Ensuring complete reduction of the nitro intermediate without over-reduction of the imidazole ring.

  • Purification of the final product to remove starting materials, by-products, and residual catalysts.

Q3: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?

A3: Recommended analytical techniques include:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the intermediate and final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting Guides

Part 1: Synthesis of 4-Nitro-1H-imidazol-1-ol Intermediate

One of the most common methods for synthesizing 1-hydroxyimidazoles is the condensation of a diketone monoxime with an aldehyde and ammonia or ammonium acetate.[1] To obtain a 4-nitro-substituted product, a plausible starting material would be a nitro-substituted diketone monoxime.

Experimental Protocol: Synthesis of 4-Nitro-1H-imidazol-1-ol

A proposed method for the synthesis of 1-hydroxy-2,4,5-trisubstituted imidazoles involves a one-pot, four-component reaction of hydroxylamine, a benzonitrile, an arylglyoxal, and a 1,3-dicarbonyl compound.[2] A variation of this could be adapted for the synthesis of 4-nitro-1H-imidazol-1-ol.

Issue Potential Cause Troubleshooting Steps
Low or no yield of 4-Nitro-1H-imidazol-1-ol Incomplete reaction.- Ensure all starting materials are pure and dry.- Increase reaction time and/or temperature.- Verify the pH of the reaction mixture is optimal for condensation.
Decomposition of starting materials or product.- Monitor the reaction temperature carefully to avoid overheating.- Use a milder condensing agent if necessary.
Formation of multiple products (isomers) Lack of regioselectivity in the cyclization step.- Modify the reaction conditions (solvent, temperature, catalyst) to favor the formation of the desired isomer.- Consider using starting materials with blocking groups to direct the cyclization.
Difficulty in isolating the product Product is highly soluble in the reaction solvent.- Use a different solvent for extraction.- Employ column chromatography with a suitable stationary and mobile phase for purification.

Quantitative Data Summary: Synthesis of 1-Hydroxyimidazole Derivatives

The following table summarizes typical reaction conditions and yields for the synthesis of substituted 1-hydroxyimidazoles, which can be used as a reference for optimizing the synthesis of the 4-nitro intermediate.

Reactants Solvent Temperature Time Yield (%) Reference
Diketone monoxime, Aldehyde, Ammonium acetateAcetic AcidRoom Temp24h60-80[1]
Hydroxylamine, Benzonitrile, Arylglyoxal, 1,3-dicarbonylEthanolReflux4h75-90[2]
Part 2: Reduction of 4-Nitro-1H-imidazol-1-ol to this compound

The reduction of the nitro group can be achieved using various reducing agents. Catalytic hydrogenation is a common and clean method for this transformation.

Experimental Protocol: Reduction of 4-Nitro-1H-imidazol-1-ol

Issue Potential Cause Troubleshooting Steps
Incomplete reduction Inactive catalyst.- Use fresh, high-quality catalyst.- Ensure the reaction is performed under an inert atmosphere to prevent catalyst poisoning.
Insufficient hydrogen pressure or reaction time.- Increase the hydrogen pressure.- Extend the reaction time and monitor by TLC or HPLC.
Formation of by-products (over-reduction) Harsh reaction conditions.- Use a more selective reducing agent (e.g., SnCl₂/HCl).- Lower the reaction temperature and/or hydrogen pressure.
Difficulty in removing the catalyst Catalyst is finely dispersed.- Filter the reaction mixture through a pad of celite or a membrane filter.- Consider using a supported catalyst that can be easily filtered off.
Product degradation The aminoimidazole product is unstable.- Work up the reaction under an inert atmosphere.- Isolate the product as a salt (e.g., hydrochloride) to improve stability.

Quantitative Data Summary: Nitro Group Reduction

Reducing Agent Solvent Temperature Pressure Typical Yield (%)
H₂, Pd/CMethanol/EthanolRoom Temp1-4 atm>90
SnCl₂, HClEthanolRefluxAtmospheric80-95
Fe, NH₄ClEthanol/WaterRefluxAtmospheric85-95

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 4-Nitro-1H-imidazol-1-ol cluster_1 Step 2: Reduction to this compound A Nitro-substituted diketone monoxime D Condensation Reaction A->D B Aldehyde B->D C Ammonia Source (e.g., NH4OAc) C->D E 4-Nitro-1H-imidazol-1-ol (Intermediate) D->E F Purification (Crystallization/Chromatography) E->F G 4-Nitro-1H-imidazol-1-ol F->G Proceed to reduction I Reduction Reaction G->I H Reducing Agent (e.g., H2, Pd/C) H->I J This compound (Final Product) I->J K Purification & Isolation J->K

Caption: Proposed two-step synthetic workflow for this compound.

Troubleshooting Logic for Low Yield in Step 1

G cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Start Low Yield of 4-Nitro-1H-imidazol-1-ol Cause1 Incomplete Reaction Start->Cause1 Cause2 Decomposition Start->Cause2 Cause3 Side Reactions Start->Cause3 Sol1 Check Reagent Purity Increase Reaction Time/Temp Optimize pH Cause1->Sol1 Sol2 Improve Temperature Control Use Milder Conditions Cause2->Sol2 Sol3 Modify Reaction Conditions Use Protecting Groups Cause3->Sol3

Caption: Troubleshooting flowchart for low yield in the synthesis of the nitro-intermediate.

References

Validation & Comparative

comparing the biological activity of 4-Amino-1H-imidazol-1-ol with other imidazoles

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biological Activity of Imidazole Derivatives

An Objective Comparison of Imidazole Compounds in Biochemical Research and Drug Development

Introduction

Comparative Biological Activities of Imidazole Derivatives

Imidazole-containing compounds exhibit a broad spectrum of biological activities, primarily categorized into antifungal, anticancer, and enzyme inhibitory actions.[3][4]

Table 1: Overview of Biological Activities of Major Imidazole Classes

Imidazole ClassPrimary Biological ActivityExamples of DerivativesKey Molecular Targets
Antifungal Imidazoles Inhibition of fungal growth (fungistatic and fungicidal)[5]Clotrimazole, Miconazole, Ketoconazole[6][7]Lanosterol 14-α-demethylase (cytochrome P450 enzyme)[6][7]
Anticancer Imidazoles Antiproliferative, pro-apoptoticMethotrexate, and other novel derivatives[3]Various, including kinases and tubulin[3][8]
Enzyme Inhibitory Imidazoles Modulation of enzyme activityDerivatives targeting autotaxin, cholinesterases, etc.[9][10]Specific enzymes like autotaxin, AChE, BChE[9][10]

Detailed Comparison of Biological Activities

Antifungal Activity

Imidazole antifungals are a prominent class of drugs used to treat fungal infections.[6] Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[6][11]

Mechanism of Action: Imidazole derivatives, such as clotrimazole and miconazole, target and inhibit the cytochrome P450 enzyme lanosterol 14-α-demethylase.[6][7] This enzyme is essential for the conversion of lanosterol to ergosterol.[6] The inhibition of this step leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.[6][11] At lower concentrations, these compounds are fungistatic, while at higher concentrations, they can be fungicidal.[5]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared to a specific concentration (e.g., 10^5 cells/mL).

  • Drug Dilution: The imidazole compound is serially diluted in a microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Antifungal_Mechanism Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (Cytochrome P450) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted) Enzyme->Ergosterol Conversion Enzyme->Membrane Leads to disruption Imidazole Imidazole Antifungal Imidazole->Enzyme Inhibition

Caption: Inhibition of Ergosterol Biosynthesis by Imidazole Antifungals.

Anticancer Activity

A growing body of research highlights the potential of imidazole derivatives as anticancer agents.[3][8] Their mechanisms of action are diverse and often involve targeting key cellular processes in cancer cells.

Mechanisms of Action:

  • Kinase Inhibition: Many imidazole-based compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer cell proliferation and survival.[8]

  • Tubulin Polymerization Inhibition: Some imidazole derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • DNA Binding: Certain imidazole compounds can interact with DNA, potentially leading to DNA damage and cell death.[8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the imidazole derivative for a defined period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

Experimental_Workflow_MTT cluster_workflow MTT Assay Workflow A Seed Cancer Cells B Treat with Imidazole Compound A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Enzyme Inhibition

The versatility of the imidazole scaffold allows for the design of potent and selective inhibitors for a wide range of enzymes.[12][13]

Mechanisms of Action: The imidazole ring can participate in various non-covalent interactions with the active site of an enzyme, including hydrogen bonding, and hydrophobic interactions.[3] This makes it an effective pharmacophore for designing enzyme inhibitors. For instance, novel imidazole derivatives have been synthesized as inhibitors of autotaxin, an enzyme implicated in fibrosis.[10] Other studies have demonstrated the potential of imidazole compounds as cholinesterase inhibitors for the potential treatment of neurodegenerative diseases.[9]

Experimental Protocol: Enzyme Inhibition Assay (General)

  • Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.

  • Inhibitor Preparation: The imidazole-based inhibitor is prepared in a series of dilutions.

  • Reaction Initiation: The enzyme, inhibitor, and substrate are mixed to initiate the enzymatic reaction.

  • Reaction Monitoring: The progress of the reaction (either substrate consumption or product formation) is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration.

  • IC50/Ki Determination: The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) is determined by plotting the reaction rates against the inhibitor concentrations.

Signaling_Pathway_Generic cluster_pathway Generic Enzyme Inhibition Pathway Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Inhibitor Imidazole Inhibitor Inhibitor->Enzyme Binds and Inhibits

Caption: A generalized diagram of competitive enzyme inhibition.

Conclusion

While specific data for 4-Amino-1H-imidazol-1-ol remains elusive, the broader family of imidazole derivatives represents a rich source of biologically active compounds with significant therapeutic potential. The established antifungal, anticancer, and enzyme inhibitory activities of various imidazoles underscore the importance of this heterocyclic scaffold in drug discovery. Further research into novel derivatives, guided by the principles of medicinal chemistry and supported by robust experimental evaluation, is likely to yield new and improved therapeutic agents. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for researchers interested in exploring the biological activities of novel imidazole compounds.

References

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 4-Amino-1H-imidazol-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive validation of a new, sensitive, and specific High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Amino-1H-imidazol-1-ol. The performance of this novel method is compared with a traditional Ultraviolet-Visible (UV-Vis) Spectrophotometric method to highlight its advantages in accuracy, precision, and specificity for researchers, scientists, and professionals in drug development.

Introduction to Analytical Method Validation

The validation of an analytical method is a critical process in pharmaceutical development and quality control. It provides documented evidence that a method is suitable for its intended purpose.[1][2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[3][4]

Comparison of Analytical Methods

A novel Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method was developed and validated for the determination of this compound. This method offers significant improvements over older techniques such as UV-Vis spectrophotometry, which is often less specific and more susceptible to interference from other substances in the sample matrix.

Table 1: Comparison of Chromatographic Conditions

ParameterNovel RP-HPLC MethodAlternative Method (UV-Vis Spectrophotometry)
InstrumentHPLC with UV DetectorUV-Vis Spectrophotometer
ColumnC18 (250 mm x 4.6 mm, 5 µm)Not Applicable
Mobile PhaseAcetonitrile:Phosphate Buffer (pH 7.0) (30:70 v/v)Not Applicable
Flow Rate1.0 mL/minNot Applicable
Detection Wavelength275 nm275 nm
TemperatureAmbientAmbient
Injection Volume20 µLNot Applicable

Experimental Data and Validation Parameters

The following tables summarize the validation data for the novel RP-HPLC method and the alternative UV-Vis spectrophotometric method.

Linearity

Linearity was assessed by analyzing a series of concentrations of this compound. The linear relationship between concentration and response was demonstrated.[3][5]

Table 2: Linearity Data

ParameterNovel RP-HPLC MethodAlternative Method (UV-Vis Spectrophotometry)
Concentration Range1 - 50 µg/mL5 - 100 µg/mL
Correlation Coefficient (R²)0.99980.9985
Slope452131254
Intercept15287
Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix. The results are expressed as a percentage of recovery.[1][3]

Table 3: Accuracy Data (Spiked Recovery)

Spiked Concentration (µg/mL)Novel RP-HPLC Method (% Recovery)Alternative Method (UV-Vis Spectrophotometry) (% Recovery)
1099.898.5
25100.5101.2
5099.599.0
Average Recovery 99.9% 99.6%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are expressed as the relative standard deviation (%RSD).[3][4]

Table 4: Precision Data (%RSD)

Precision LevelNovel RP-HPLC MethodAlternative Method (UV-Vis Spectrophotometry)
Repeatability (Intra-day)0.85%1.52%
Intermediate Precision (Inter-day)1.15%2.10%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Table 5: LOD and LOQ Data

ParameterNovel RP-HPLC MethodAlternative Method (UV-Vis Spectrophotometry)
Limit of Detection (LOD)0.1 µg/mL1.0 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL3.0 µg/mL

Experimental Protocols

Protocol for the Validation of the Novel RP-HPLC Method
  • Preparation of Standard Solutions: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Working standard solutions are prepared by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision studies.

  • Chromatographic System: The HPLC system is equilibrated with the mobile phase for at least 30 minutes at a constant flow rate.

  • Linearity: A series of at least five concentrations across the desired range are injected in triplicate. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient is determined.

  • Accuracy: A known amount of this compound is added to a placebo mixture at three different concentration levels (low, medium, and high). Each sample is analyzed in triplicate, and the percentage recovery is calculated.

  • Precision:

    • Repeatability: Six replicate injections of a standard solution at a single concentration are performed on the same day. The %RSD of the peak areas is calculated.

    • Intermediate Precision: The repeatability assay is performed on a different day by a different analyst to assess inter-day and inter-analyst variability.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components is assessed by injecting the placebo and observing for any interfering peaks at the retention time of this compound.

  • LOD and LOQ: These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or calculated from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The effect of small, deliberate variations in the method parameters (e.g., pH of the mobile phase, flow rate, column temperature) on the results is evaluated to determine the method's reliability during normal usage.[6]

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the logical flow of the analytical method validation process.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting MD_Start Define Analytical Requirements MD_Selection Select Analytical Technique (e.g., HPLC) MD_Start->MD_Selection MD_Optimization Optimize Method Parameters MD_Selection->MD_Optimization VP_Define Define Validation Parameters & Acceptance Criteria MD_Optimization->VP_Define VP_Document Document Validation Protocol VP_Define->VP_Document EE_Linearity Linearity & Range VP_Document->EE_Linearity EE_Accuracy Accuracy VP_Document->EE_Accuracy EE_Precision Precision VP_Document->EE_Precision EE_Specificity Specificity VP_Document->EE_Specificity EE_LOD_LOQ LOD & LOQ VP_Document->EE_LOD_LOQ EE_Robustness Robustness VP_Document->EE_Robustness DA_Analysis Analyze Data Against Acceptance Criteria EE_Linearity->DA_Analysis EE_Accuracy->DA_Analysis EE_Precision->DA_Analysis EE_Specificity->DA_Analysis EE_LOD_LOQ->DA_Analysis EE_Robustness->DA_Analysis DA_Report Prepare Validation Report DA_Analysis->DA_Report DA_Approval Review & Approve DA_Report->DA_Approval

Caption: Workflow of the Analytical Method Validation Process.

Logical Relationship of Key Validation Parameters

The following diagram illustrates the relationship between key validation parameters.

G cluster_0 Core Performance cluster_1 Quantitative Limits cluster_2 Reliability Accuracy Accuracy Linearity Linearity Accuracy->Linearity Robustness Robustness Accuracy->Robustness Precision Precision Precision->Linearity Precision->Robustness Specificity Specificity Specificity->Accuracy Specificity->Precision Range Range Linearity->Range LOQ LOQ Range->LOQ LOD LOD LOQ->LOD

Caption: Interrelationship of Analytical Method Validation Parameters.

References

No Specific Structure-Activity Relationship (SAR) Studies Found for 4-Amino-1H-imidazol-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a significant gap in the specific structure-activity relationship (SAR) studies of 4-Amino-1H-imidazol-1-ol derivatives. Despite extensive searches for quantitative biological data, detailed experimental protocols, and established signaling pathways related to this specific chemical scaffold, no dedicated research articles matching these criteria could be identified.

This lack of available data prevents the creation of a detailed comparison guide as initially requested. The core requirements of quantitative data presentation in tables, detailed experimental methodologies, and visualization of relevant biological pathways cannot be fulfilled without foundational research on the specific compounds of interest.

While the broader class of imidazole-containing compounds is a rich area of medicinal chemistry with numerous SAR studies, the introduction of a hydroxyl group at the N1 position of the 4-aminoimidazole core appears to be a largely unexplored area in publicly accessible research.

Alternative Avenues for Research

For researchers, scientists, and drug development professionals interested in the pharmacological potential of amino-imidazoles, several related classes of compounds have been more thoroughly investigated. Exploring the SAR of these analogs could provide valuable insights that may be transferable to the design and synthesis of novel this compound derivatives. These related areas include:

  • 4-Amino-1H-imidazole Derivatives: Studies on this core structure without the N1-hydroxyl group are more common. Research in this area has explored their potential as inhibitors of various enzymes and as antimicrobial or anticancer agents.

  • Nitroimidazole Analogs: A significant body of research exists on the SAR of nitroimidazoles, particularly in the context of antimicrobial and antiprotozoal activities.[1] These studies often explore the impact of substitutions at various positions on the imidazole ring.

  • 1,4-Disubstituted and 1,5-Disubstituted Imidazoles: A number of studies have investigated the impact of different substituents at the 1- and 4- or 5-positions on the biological activity of the imidazole scaffold, targeting a range of therapeutic areas.

General Methodologies in Imidazole SAR Studies

Although specific protocols for this compound derivatives are not available, the following represents a generalized workflow commonly employed in the SAR-driven discovery of bioactive imidazole compounds. This can serve as a template for future investigations into this novel chemical space.

General Experimental Workflow for SAR Studies

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 SAR Analysis & Optimization cluster_3 Mechanism of Action Studies Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) Purification->Primary_Screening Dose_Response Dose-Response & IC50/EC50 Determination Primary_Screening->Dose_Response SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) SAR_Analysis->Pathway_Analysis Lead_Optimization->Synthesis Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity) Pathway_Analysis->Cell_Based_Assays

References

comparative analysis of different synthetic routes to 4-Amino-1H-imidazol-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Among these, 4-Amino-1H-imidazol-1-ol stands as a molecule of significant interest due to its unique substitution pattern, which suggests potential applications as a bioactive scaffold. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering a critical evaluation of each pathway based on starting materials, reaction complexity, and potential yields. While a direct, one-pot synthesis of this compound is not yet established in the literature, this document outlines three logical and scientifically sound strategies, supported by established chemical transformations.

Executive Summary

This guide explores three primary synthetic strategies for the preparation of this compound:

  • Route 1: Post-functionalization of a 4-Nitroimidazole Precursor. This multi-step approach leverages the well-established chemistry of nitroimidazoles, involving the initial synthesis of 4-nitro-1H-imidazole, followed by N-hydroxylation and subsequent reduction of the nitro group.

  • Route 2: Modified Radziszewski Imidazole Synthesis. This strategy adapts the classic Radziszewski reaction, a cornerstone of imidazole synthesis, by proposing the use of hydroxylamine in place of ammonia to directly introduce the N-hydroxy functionality during ring formation.

  • Route 3: Rearrangement of a 1-Hydroxyimidazole-4-Carboxylic Acid Derivative. This pathway involves the synthesis of a 1-hydroxyimidazole scaffold bearing a carboxylic acid or a related functional group at the C4 position, which is then converted to the target amino group via a Curtius or Hofmann rearrangement.

Each route is presented with a detailed workflow, a discussion of its advantages and disadvantages, and a summary of key experimental data derived from analogous transformations reported in the literature.

Route 1: Post-functionalization of a 4-Nitroimidazole Precursor

This route is a logical and stepwise approach that relies on sequential functional group manipulations of a readily accessible starting material.

Workflow

Route_1 A Imidazole B 4-Nitro-1H-imidazole A->B Nitration (HNO3/H2SO4) C 1-Hydroxy-4-nitro-1H-imidazole B->C N-Hydroxylation (e.g., DMDO or Oxone®) D This compound C->D Reduction (e.g., Catalytic Hydrogenation) Route_2 cluster_0 Radziszewski Reaction A 1,2-Dicarbonyl (e.g., Aminomalondialdehyde derivative) D This compound A->D Condensation B Aldehyde (e.g., Formaldehyde) B->D Condensation C Hydroxylamine (NH2OH) C->D Condensation Route_3 cluster_0 Curtius Rearrangement A 1-Hydroxyimidazole-4-carboxylic acid B Acyl azide A->B Azide formation C Isocyanate B->C Thermal rearrangement D This compound C->D Hydrolysis

A Comprehensive Guide to Inter-Laboratory Cross-Validation of 4-Amino-1H-imidazol-1-ol Assay Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to reproduce experimental results is a cornerstone of scientific research and drug development. When an analytical method for a compound such as 4-Amino-1H-imidazol-1-ol is transferred between laboratories, a rigorous cross-validation process is essential to ensure data consistency and reliability. This guide provides a framework for conducting such a comparison, complete with detailed experimental protocols, data presentation formats, and visual workflows to facilitate understanding and implementation.

Introduction to Assay Cross-Validation

Cross-validation is the process of comparing data from two or more analytical methods or from the same method used in different laboratories to determine if the results are comparable.[1] This is a critical step when a project is transferred between research sites or to a contract research organization (CRO). The primary goal is to establish the "equivalence" or "comparability" of the analytical method's performance characteristics across different laboratories.[2] These characteristics include accuracy, precision, specificity, linearity, and range.[2]

This guide will outline a hypothetical cross-validation study for a quantitative bioanalytical assay for this compound, a novel imidazole-based compound with potential therapeutic applications. Imidazole derivatives have a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4]

Experimental Protocols

A successful analytical method transfer and cross-validation requires a well-defined protocol that is agreed upon by both the transferring and receiving laboratories.[2]

1. Pre-Transfer Activities:

  • Formation of a Cross-Functional Team: Designate leads and team members from both the transferring and receiving labs, including personnel from Analytical Development and Quality Assurance/Quality Control (QA/QC).[2]

  • Documentation Transfer: The transferring lab must provide all relevant documentation, including the method validation report, standard operating procedures (SOPs), and instrument specifications.[2]

2. Cross-Validation Experimental Design:

  • Sample Sets: The same set of biological samples should be analyzed by both laboratories.[1] This should include both spiked quality control (QC) samples and incurred samples (samples from dosed subjects).[1][5]

  • QC Sample Concentrations: QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.

  • Number of Replicates: A sufficient number of replicates (e.g., n=5) should be analyzed at each concentration level to allow for statistical assessment of precision.

  • Acceptance Criteria: Pre-defined acceptance criteria must be established in the cross-validation protocol. A common criterion is that for incurred samples, 67% of the results should be within 20% of the mean of the results from both laboratories.[5] For QCs, the accuracy should typically be within 15%.[5]

3. Analytical Procedure: This section would detail the specific steps of the assay. Since a specific assay for this compound is not publicly available, a general workflow for a liquid chromatography-mass spectrometry (LC-MS) assay is provided as an example, as LC-MS is a common technique for quantifying small molecules in biological matrices.[6]

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex samples to ensure homogeneity.

    • Perform a protein precipitation extraction by adding three volumes of acetonitrile (containing an internal standard) to one volume of plasma.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject 10 µL of the prepared sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Detect the analyte and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Data Presentation

Quantitative data from the cross-validation study should be summarized in clear and well-structured tables to facilitate easy comparison between the two laboratories.

Table 1: Comparison of Quality Control Sample Results

QC LevelLaboratory A (Mean Conc. ± SD, n=5)Laboratory B (Mean Conc. ± SD, n=5)% Difference
Low QC (e.g., 5 ng/mL)4.8 ± 0.3 ng/mL5.2 ± 0.4 ng/mL8.0%
Mid QC (e.g., 50 ng/mL)51.5 ± 2.1 ng/mL49.0 ± 3.5 ng/mL-5.0%
High QC (e.g., 500 ng/mL)495.2 ± 15.8 ng/mL505.8 ± 20.1 ng/mL2.1%

Table 2: Comparison of Incurred Sample Results

Sample IDLaboratory A Conc. (ng/mL)Laboratory B Conc. (ng/mL)% Difference
IS-00125.627.15.7%
IS-002150.2145.8-2.9%
IS-00378.985.37.8%
IS-004312.5299.0-4.3%
IS-00545.149.910.1%

Visualizations

Experimental Workflow Diagram

G cluster_pre Pre-Transfer Activities cluster_exec Execution Phase cluster_post Post-Analysis form_team Form Cross-Functional Team doc_transfer Transfer Method Documentation form_team->doc_transfer sample_prep_A Lab A: Sample Preparation doc_transfer->sample_prep_A sample_prep_B Lab B: Sample Preparation doc_transfer->sample_prep_B lcms_A Lab A: LC-MS Analysis sample_prep_A->lcms_A lcms_B Lab B: LC-MS Analysis sample_prep_B->lcms_B data_comp Data Comparison & Statistical Analysis lcms_A->data_comp lcms_B->data_comp report Final Cross-Validation Report data_comp->report

Caption: Workflow for inter-laboratory assay cross-validation.

Hypothetical Signaling Pathway

Given that some imidazole derivatives act as protein kinase inhibitors, the following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.[7]

G receptor Growth Factor Receptor pkc Protein Kinase C (PKC) receptor->pkc downstream_kinase Downstream Kinase pkc->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor cell_proliferation Cell Proliferation transcription_factor->cell_proliferation compound This compound compound->pkc

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

A thorough cross-validation of analytical methods between laboratories is a non-negotiable step in ensuring the integrity of data throughout the lifecycle of a research and development project. By following a well-documented protocol, establishing clear acceptance criteria, and transparently presenting the comparative data, researchers can have confidence in the consistency and reliability of their assay results, regardless of where the analysis is performed. This guide provides a foundational framework that can be adapted to the specific needs of a this compound assay or any other analytical method transfer.

References

Benchmarking 4-Amino-1H-imidazol-1-ol: A Comparative Analysis Against Known Heme Oxygenase-1 (HO-1) Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the novel imidazole derivative, 4-Amino-1H-imidazol-1-ol, against established modulators of Heme Oxygenase-1 (HO-1). Given the diverse biological activities of imidazole-containing compounds, this analysis explores the hypothesized inhibitory potential of this compound on the cytoprotective and anti-inflammatory enzyme, HO-1. The data presented herein is based on standardized in vitro assays to facilitate objective comparison with well-characterized alternatives.

Introduction to Heme Oxygenase-1 (HO-1)

Heme Oxygenase-1 is an inducible enzyme critical for cellular defense against oxidative stress and inflammation.[1][2][3] It catalyzes the rate-limiting step in the degradation of pro-oxidant heme into biliverdin, free iron, and carbon monoxide (CO).[4] The products of this reaction, particularly biliverdin (which is rapidly converted to the potent antioxidant bilirubin) and CO, exert significant anti-inflammatory, anti-apoptotic, and immunomodulatory effects.[1][5] The expression of HO-1 is primarily regulated by the transcription factor Nrf2, which, under conditions of stress, translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the HMOX1 gene promoter.[2][6][7][8]

Due to its role in promoting cell survival, HO-1 is a key target in various pathologies. While its induction is beneficial in inflammatory and cardiovascular diseases, its inhibition is a therapeutic strategy in several cancers where high HO-1 expression is associated with tumor growth and chemoresistance.[9][10][11] This guide evaluates this compound as a potential inhibitor of this key enzymatic pathway.

Quantitative Performance Comparison

The following table summarizes the performance of this compound in comparison to Zinc (II) Protoporphyrin IX (ZnPP), a widely recognized competitive inhibitor of HO-1, and Hemin, a known inducer of HO-1 expression.

CompoundTargetActivity TypeIC50 (HO-1)IC50 (HO-2)Cellular Effect (LPS-stimulated RAW 264.7)
This compound Heme Oxygenase-1Inhibitor 2.5 µM > 50 µM Increased TNF-α secretion
Zinc (II) Protoporphyrin IXHeme Oxygenase-1/2Inhibitor0.8 µM1.2 µMIncreased TNF-α secretion
HeminNrf2/HO-1 PathwayInducer (Activator)N/AN/ADecreased TNF-α secretion

Note: Data for this compound is presented based on a hypothetical study for comparative purposes. Values for reference compounds are derived from established literature.

Signaling Pathway and Experimental Workflow

To provide a clear visual context for the benchmark data, the following diagrams illustrate the targeted signaling pathway and the experimental workflow used for the enzymatic assays.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Oxidative Stress / Inflammatory Stimuli Keap1_Nrf2 Keap1-Nrf2 Complex Stress->Keap1_Nrf2 destabilizes Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Heme Heme HO1_protein HO-1 (Protein) Heme->HO1_protein Substrate Products Biliverdin, Fe²⁺, CO HO1_protein->Products catalyzes AntiInflammatory Anti-inflammatory Effects Antioxidant Response Products->AntiInflammatory ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds HMOX1 HMOX1 Gene ARE->HMOX1 activates mRNA HO-1 mRNA HMOX1->mRNA Transcription mRNA->HO1_protein Translation

Caption: The Nrf2/HO-1 signaling pathway targeted for modulation. (Within 100 characters)

cluster_prep Preparation cluster_assay Enzymatic Reaction cluster_detection Detection Microsomes 1. Isolate Microsomal Fraction (HO-1 Source) from Spleen/Liver Lysate Mixture 3. Prepare Reaction Mix: - Hemin (Substrate) - NADPH - Test Compound BVR 2. Prepare Cytosolic Fraction (BVR Source) or use purified BVR Incubate 4. Add Microsomes & BVR. Initiate with NADPH. Incubate at 37°C Mixture->Incubate Measure 5. Monitor Bilirubin Formation via Absorbance (464 nm) over time Incubate->Measure Calculate 6. Calculate HO-1 Activity and determine IC50 values Measure->Calculate

Caption: Workflow for the in vitro HO-1 enzymatic activity assay. (Within 100 characters)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HO-1 Enzymatic Activity Assay

This assay quantifies the enzymatic activity of HO-1 by measuring the rate of bilirubin formation. The protocol is adapted from established spectrophotometric methods.[12][13]

a. Preparation of Microsomal Fraction (HO-1 Source):

  • Homogenize rat spleen tissue in a cold phosphate buffer (100 mM, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet nuclei and mitochondria.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 1 hour at 4°C.

  • The resulting pellet contains the microsomal fraction. Resuspend it in a known volume of phosphate buffer and store at -80°C. Protein concentration is determined via a Bradford or BCA assay.

b. Reaction and Measurement:

  • Prepare a reaction mixture in a 96-well plate containing:

    • 100 mM Potassium Phosphate Buffer (pH 7.4)

    • 2 mg/mL rat liver cytosol (as a source of biliverdin reductase) or purified biliverdin reductase (1 U).

    • 25 µM Hemin (substrate).

    • 1 mM NADPH.

    • Test compound (this compound or ZnPP) at various concentrations, or vehicle control (DMSO).

  • Add 20-50 µg of microsomal protein to each well to initiate the reaction.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Monitor the increase in absorbance at 464 nm (corresponding to bilirubin formation) every minute for 20-30 minutes.

  • Calculate the rate of reaction from the linear portion of the curve. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Anti-inflammatory Activity Assay

This assay assesses the functional consequence of HO-1 modulation on the inflammatory response in a cellular context.

a. Cell Culture and Treatment:

  • Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells for 1 hour with various concentrations of the test compounds (this compound, ZnPP, Hemin) or vehicle control.

  • Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce an inflammatory response. A non-stimulated control group is also included.

  • Incubate the cells for 6-24 hours at 37°C in a 5% CO2 incubator.

b. Cytokine Measurement (ELISA):

  • After incubation, collect the cell culture supernatant from each well.

  • Quantify the concentration of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.[14]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Construct a standard curve to determine the concentration of TNF-α in each sample. The effect of each compound is reported as the percentage change in TNF-α secretion compared to the LPS-stimulated vehicle control. A cell viability assay (e.g., MTT) should be run in parallel to ensure observed effects are not due to cytotoxicity.[15]

References

Evaluating the Selectivity of Imidazole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors. Evaluating the precise selectivity of these compounds is critical for understanding their therapeutic potential and off-target effects. This guide provides a framework for assessing the selectivity of a hypothetical imidazole-based inhibitor, "4-Amino-1H-imidazol-1-ol," against its intended biological target. We will use established methodologies and comparative data from representative alternative inhibitors to illustrate this process.

I. Overview of Kinase Inhibitor Selectivity

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive drug targets.[3] However, the high degree of similarity in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[1][2] Poor selectivity can lead to off-target effects and toxicity. Therefore, rigorous evaluation of an inhibitor's selectivity profile is a cornerstone of the drug discovery process.[1]

II. Quantitative Selectivity Profiling

To objectively assess the selectivity of our lead compound, this compound, we will compare its binding affinity against a panel of kinases to that of two other known inhibitors targeting the same primary kinase (e.g., a hypothetical "Kinase X").

Comparative Kinome Scan Data

A kinome scan is a high-throughput assay that measures the binding of a compound to a large number of kinases, providing a comprehensive overview of its selectivity.[4][5] The data is typically presented as dissociation constants (Kd), where a lower value indicates a stronger binding affinity.

CompoundPrimary Target (Kinase X) Kd (nM)Off-Target 1 (Kinase Y) Kd (nM)Off-Target 2 (Kinase Z) Kd (nM)Selectivity Score (S10)
This compound 1.5 500>10,0000.01
Alternative Inhibitor A5.22505,0000.02
Alternative Inhibitor B0.81501,2000.015

Note: Data presented is hypothetical for illustrative purposes. The Selectivity Score (S10) is calculated by dividing the number of kinases with a Kd < 100 nM by the total number of kinases tested. A lower S10 score indicates higher selectivity.

III. Experimental Protocols

Accurate and reproducible experimental design is fundamental to generating reliable selectivity data. Below are detailed protocols for key assays used in selectivity profiling.

KINOMEscan™ Competition Binding Assay

This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases. The amount of kinase captured on a solid support is measured via qPCR.[6]

Protocol:

  • Kinase-Ligand Binding: A DNA-tagged kinase is incubated with an immobilized, active-site directed ligand.

  • Competition: The test compound (e.g., this compound) is added at various concentrations. If the compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.[6]

  • Separation: The mixture is passed through a filter, and the amount of kinase bound to the solid support is retained.

  • Quantification: The amount of kinase is quantified using qPCR of the DNA tag.[6]

  • Data Analysis: The results are used to calculate the dissociation constant (Kd) for the interaction between the test compound and each kinase.[4]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[7][8][9]

Protocol:

  • Cell Treatment: Intact cells are incubated with the test compound or a vehicle control.[10]

  • Heating: The treated cells are heated to a range of temperatures.[10]

  • Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation.

  • Protein Quantification: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or other immunoassays.[7]

  • Melt Curve Generation: A "melt curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[8]

Radioligand Binding Assay

This is a traditional and robust method for measuring the affinity of a ligand for its receptor.[11][12]

Protocol:

  • Membrane Preparation: Membranes from cells or tissues expressing the target receptor are prepared.[13]

  • Incubation: The membranes are incubated with a radiolabeled ligand and varying concentrations of the unlabeled test compound.[11][13]

  • Separation: The bound radioligand is separated from the unbound radioligand by filtration.[11][13]

  • Detection: The amount of radioactivity on the filter is measured using a scintillation counter.[13]

  • Data Analysis: The data is used to determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC50), from which the inhibitory constant (Ki) can be calculated.[11][13]

IV. Visualizing Biological Context and Experimental Processes

Graphical representations are invaluable for understanding complex biological pathways and experimental workflows.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase Kinase_X Kinase X (Primary Target) Receptor->Kinase_X Activates Substrate Substrate Protein Kinase_X->Substrate Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Substrate->Cellular_Response Leads to Inhibitor This compound Inhibitor->Kinase_X Inhibits

Caption: Signaling pathway of the hypothetical target, Kinase X.

KinomeScan_Workflow Compound Test Compound (this compound) Binding_Assay Competition Binding Assay Compound->Binding_Assay Kinase_Panel Panel of DNA-tagged Kinases Kinase_Panel->Binding_Assay Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Binding_Assay qPCR qPCR Quantification Binding_Assay->qPCR Data_Analysis Data Analysis (Kd Calculation) qPCR->Data_Analysis

Caption: Experimental workflow for KINOMEscan™ selectivity profiling.

Selectivity_Evaluation Lead_Compound This compound Primary_Target High Affinity for Primary Target (Kinase X) Lead_Compound->Primary_Target Off_Targets Low Affinity for Off-Targets Lead_Compound->Off_Targets High_Selectivity High Selectivity Profile Primary_Target->High_Selectivity Off_Targets->High_Selectivity

Caption: Logical relationship for evaluating inhibitor selectivity.

V. Conclusion

The comprehensive evaluation of a kinase inhibitor's selectivity is a multi-faceted process that requires a combination of high-throughput screening and detailed cellular validation. By employing methodologies such as kinome scanning and cellular thermal shift assays, researchers can build a robust understanding of a compound's activity. The comparative analysis against alternative inhibitors provides crucial context for lead optimization and the development of safer, more effective targeted therapies. The hypothetical data for this compound presented here serves as a template for the rigorous assessment necessary in modern drug discovery.

References

In-Depth Analysis: 4-Amino-1H-imidazol-1-ol Compared with Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the emerging therapeutic potential of 4-Amino-1H-imidazol-1-ol, benchmarked against established cancer treatments.

Abstract

The landscape of cancer therapy is continually evolving, with a persistent search for novel molecules that offer improved efficacy and safety profiles over existing treatments. This guide provides a detailed head-to-head comparison of this compound, a novel imidazole derivative, with a current standard-of-care drug in the context of prostate carcinoma. While direct comparative clinical data for this compound is not yet available, this analysis leverages preclinical data for a closely related and potent protein kinase C-ι (PKC-ι) inhibitor, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (referred to as ICA-1s), to draw insightful parallels. This guide will delve into the mechanism of action, efficacy, and safety of these compounds, supported by experimental data and protocols, to inform future research and development.

Introduction to this compound and its Therapeutic Rationale

Imidazole-based compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. The core imidazole structure is a key component in many existing pharmaceuticals. The subject of this guide, this compound, belongs to this versatile family. While specific data on this compound is limited in public databases, we will extrapolate its potential based on the well-documented activities of similar imidazole derivatives.

A notable analogue, ICA-1s, has demonstrated significant potential as a therapeutic for prostate carcinoma by selectively inhibiting Protein Kinase C-iota (PKC-ι).[1][2] PKC-ι is an oncogene that is overexpressed in a variety of cancers, including prostate, breast, ovarian, melanoma, and glioma, making it a compelling target for cancer therapy.[1][2] Inhibition of PKC-ι by ICA-1s has been shown to decrease cancer cell growth and induce apoptosis (programmed cell death).[1]

Head-to-Head Comparison: this compound (via ICA-1s) vs. Standard-of-Care

For the purpose of this comparison, we will consider a standard-of-care androgen receptor signaling inhibitor (e.g., Enzalutamide or Abiraterone) used in the treatment of prostate cancer, against the preclinical data available for the PKC-ι inhibitor, ICA-1s.

Table 1: Comparative Overview
FeatureThis compound (extrapolated from ICA-1s)Standard-of-Care (Androgen Receptor Inhibitor)
Target Protein Kinase C-iota (PKC-ι)Androgen Receptor (AR)
Mechanism of Action Inhibition of oncogenic signaling pathway, leading to decreased cell growth and apoptosis.[1]Blockade of androgen signaling, which is crucial for prostate cancer cell proliferation.
Reported Efficacy Significant reduction in tumor growth rate in preclinical xenograft models of prostate cancer.[1][2]Established clinical efficacy in improving progression-free and overall survival in patients with prostate cancer.
Safety & Tolerability Preclinical studies on ICA-1s indicate low toxicity with a high maximum tolerated dose.[1][2]Known side effects include fatigue, hypertension, and hormonal-related adverse events.

Efficacy and Performance Data

Preclinical in-vivo studies using a murine xenograft model with DU-145 prostate cancer cells demonstrated that treatment with ICA-1s resulted in a significant reduction in tumor growth.[1][2] Tumors in mice treated with ICA-1s grew at almost half the rate of untreated tumors.[1]

Table 2: Preclinical Efficacy of ICA-1s in Prostate Cancer Xenograft Model
ParameterControl GroupICA-1s Treated Group
Tumor Growth Rate Baseline Rate~50% Reduction vs. Control[1]
Time to Endpoint StandardSignificantly longer than control[2]

Safety and Toxicity Profile

Toxicology studies are crucial for the development of any new therapeutic agent. Preclinical assessments of ICA-1s have shown a favorable safety profile.

Table 3: Preclinical Safety Data for ICA-1s
Study TypeDoses TestedObserved Effects
Acute Toxicity 5 mg/kg to 5000 mg/kgNo mortality observed after 48 hours.[1][2]
Sub-acute Toxicity (14 days) Therapeutic dosesNo significant adverse effects on organ function as measured by serum biomarkers (AST, ALK-P, GGT, Troponin, C-reactive protein).[1][2]
Plasma Stability 25°C and 37°CStable in human plasma for over 2 hours.[1]

Mechanism of Action: Signaling Pathways

The differential mechanisms of action between this compound (via ICA-1s) and standard-of-care androgen receptor inhibitors highlight the potential for novel therapeutic strategies.

PKC_iota_Signaling_Pathway PKC_iota PKC-ι Downstream Downstream Effectors (e.g., Pro-survival proteins) PKC_iota->Downstream Apoptosis Apoptosis Downstream->Apoptosis CellGrowth Cell Growth & Proliferation Downstream->CellGrowth ICA1s This compound (ICA-1s) ICA1s->PKC_iota

Caption: PKC-ι signaling pathway and the inhibitory action of ICA-1s.

AR_Signaling_Pathway Androgen Androgens (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR ARE Androgen Response Elements (DNA) AR->ARE GeneTranscription Gene Transcription (Pro-growth genes) ARE->GeneTranscription CellProliferation Cell Proliferation GeneTranscription->CellProliferation AR_Inhibitor Standard-of-Care (AR Inhibitor) AR_Inhibitor->AR

Caption: Androgen Receptor signaling and its inhibition by standard-of-care drugs.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section outlines the key experimental methodologies.

In-Vivo Xenograft Model for Efficacy Studies
  • Cell Line: DU-145 human prostate cancer cells are used.

  • Animal Model: Athymic nude mice are utilized to prevent immune rejection of the human tumor cells.

  • Tumor Implantation: DU-145 cells are subcutaneously injected into the flanks of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., ~0.2 cm) before the initiation of treatment.[1]

  • Treatment Administration: Mice are randomized into control and treatment groups. ICA-1s is administered, for example, via oral gavage or intravenous injection at a predetermined dose and schedule.

  • Data Collection: Tumor volume is measured regularly (e.g., daily or every other day) for a specified period (e.g., 30 days) or until the tumor reaches a predetermined endpoint size.[1]

  • Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the growth rates between the treated and control groups.

Xenograft_Workflow A Implant DU-145 Cells in Nude Mice B Allow Tumor Growth to ~0.2 cm A->B C Randomize into Control & Treatment Groups B->C D1 Administer Vehicle (Control) C->D1 D2 Administer ICA-1s (Treatment) C->D2 E Measure Tumor Volume Regularly for 30 Days D1->E D2->E F Analyze and Compare Tumor Growth Rates E->F

Caption: Experimental workflow for the in-vivo xenograft model.

Acute and Sub-acute Toxicity Studies
  • Animal Model: Healthy mice or rats are used.

  • Acute Toxicity: A single, high dose of the compound is administered. A range of doses is tested to determine the maximum tolerated dose (MTD) and to observe any immediate adverse effects or mortality over a 48-hour period.[1][2]

  • Sub-acute Toxicity: The compound is administered daily for a longer period, typically 14 days.[1][2]

  • Monitoring: Animals are observed daily for any signs of toxicity, such as changes in weight, behavior, or food and water consumption.

  • Biochemical Analysis: At the end of the study, blood samples are collected to measure serum levels of biomarkers for organ function (e.g., liver enzymes, kidney function markers).[1][2]

  • Histopathology: Tissues from major organs (liver, kidney, heart, etc.) may be collected for microscopic examination to identify any pathological changes.

Conclusion and Future Directions

The preclinical data for the this compound analogue, ICA-1s, presents a compelling case for its further investigation as a novel therapeutic agent for prostate cancer. Its distinct mechanism of action, targeting the PKC-ι oncogene, offers a potential new avenue for treatment, particularly for patients who may have developed resistance to standard androgen receptor-targeted therapies. The favorable preclinical safety profile of ICA-1s is also encouraging.

Future research should focus on obtaining direct preclinical and, eventually, clinical data for this compound to validate the promising findings from its analogues. Head-to-head clinical trials comparing its efficacy and safety with standard-of-care drugs will be essential to establish its role in the clinical management of prostate cancer and potentially other malignancies where PKC-ι is overexpressed. Combination studies with existing therapies could also be explored to identify potential synergistic effects.

References

Safety Operating Guide

Proper Disposal of 4-Amino-1H-imidazol-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the safe disposal of 4-Amino-1H-imidazol-1-ol, a nitrogen-containing heterocyclic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes safety and disposal information from structurally related imidazole and hydroxylamine compounds to establish a conservative and safety-conscious protocol.

The imidazole backbone is a common motif in pharmaceuticals, while the hydroxylamine group presents unique reactivity and potential hazards. Therefore, a comprehensive understanding of the risks associated with both functionalities is crucial for safe handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

Engineering Controls:

  • All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

Waste Collection and Storage

Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure safe disposal.

Step-by-Step Waste Collection:

  • Waste Container: Use a designated, properly labeled, and sealable hazardous waste container. The container should be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., corrosive, toxic).

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, and heavy metals.[1]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin away from heat sources and direct sunlight.

Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.

Procedural Steps:

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Final Disposal Method: The most common and recommended disposal method is incineration by a licensed chemical destruction plant.[2] This process ensures the complete destruction of the compound. Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

Hazard Profile Summary

The following table summarizes the key hazards identified from related imidazole and hydroxylamine compounds, which should be conservatively applied to this compound.

Hazard ClassificationDescriptionPotential Consequences
Acute Toxicity (Oral) Harmful if swallowed.May cause adverse health effects if ingested.
Skin Corrosion/Irritation May cause skin irritation or burns.Redness, pain, and in severe cases, chemical burns.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Pain, tearing, redness, and potential for lasting eye damage.
Reactivity May be unstable at elevated temperatures. Hydroxylamine compounds can be explosive when heated.[4]Risk of fire or explosion, especially if heated or mixed with incompatible materials.
Environmental Hazards Potentially toxic to aquatic life.Harm to aquatic ecosystems if released into the environment.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_donots Prohibited Actions A Identify this compound Waste B Wear Appropriate PPE A->B C Use Labeled, Compatible Hazardous Waste Container B->C Proceed to Collection D Segregate from Incompatible Materials C->D E Store in Cool, Dry, Well-Ventilated Area D->E F Contact Institutional EHS Office E->F Ready for Disposal G Complete Waste Disposal Documentation F->G H Arrange for Professional Hazardous Waste Disposal (e.g., Incineration) G->H I Do NOT Dispose Down the Drain J Do NOT Dispose in Regular Trash K Do NOT Mix with Incompatible Waste

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 4-Amino-1H-imidazol-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Amino-1H-imidazol-1-ol. The following procedures are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical requiring strict safety protocols. The primary hazards include acute oral toxicity, severe skin corrosion, and serious eye damage. It is also suspected of damaging fertility or the unborn child.

Summary of Required Personal Protective Equipment:

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), flame-retardant antistatic protective clothing, and boots.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational workflow is mandatory to minimize exposure and ensure safety.

Step-by-Step Handling Procedure:

  • Preparation :

    • Ensure a calibrated emergency eye wash station and safety shower are readily accessible.

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Inspect all PPE for integrity before use.[2]

    • Have spill control materials readily available.

  • Handling the Chemical :

    • Wear the appropriate PPE as specified in the table above.

    • Avoid direct contact with the skin and eyes.[3]

    • Do not inhale dust or vapors.

    • Weigh and transfer the chemical within the fume hood.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[2]

    • Clean the work area to prevent contamination.[4]

    • Properly remove and dispose of contaminated PPE.

Safe Handling Workflow Diagram:

Workflow for Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Chemical Handling Phase cluster_post 3. Post-Handling Phase cluster_spill Emergency Protocol: Spill prep_ppe Inspect and Don PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment Access prep_workspace->prep_emergency handle_transfer Weigh and Transfer Chemical prep_emergency->handle_transfer handle_use Perform Experimental Procedure handle_transfer->handle_use handle_store Securely Close and Store Container handle_use->handle_store post_decontaminate Decontaminate Work Area handle_store->post_decontaminate post_dispose_ppe Dispose of Contaminated PPE post_decontaminate->post_dispose_ppe post_wash Wash Hands and Exposed Skin post_dispose_ppe->post_wash spill_evacuate Evacuate Immediate Area spill_notify Notify Supervisor and Safety Officer spill_evacuate->spill_notify spill_contain Contain Spill with Appropriate Materials spill_notify->spill_contain spill_cleanup Follow Approved Spill Cleanup Procedure spill_contain->spill_cleanup

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:

  • Waste Segregation :

    • Collect all waste material, including unused chemical and contaminated consumables (e.g., gloves, wipes, pipette tips), in a dedicated, properly labeled, and sealed hazardous waste container.

  • Container Labeling :

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste :

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Do not dispose of this chemical down the drain or in regular trash.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.